Kaempferol-3-O-rhamnoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kaempferol-3-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-O-rhamnoside, also known as afzelin, is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a flavonol that is widespread in the plant kingdom. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution across various plant species, and detailed experimental protocols for its extraction, isolation, and analysis.
Natural Sources and Plant Distribution
This compound is found in a variety of plant families and species. Its presence has been identified in leaves, twigs, and whole plants. The following tables summarize the quantitative data on the isolation of this compound and related kaempferol glycosides from several notable plant sources.
Quantitative Yield of Kaempferol Glycosides from Various Plant Sources
| Plant Species | Plant Part | Starting Material (kg) | Extraction Solvent | Fraction/Extract | Isolated Compound | Yield (mg) | Reference |
| Schima wallichii Korth. | Dried Leaves | 5 | 70% Ethanol | Ethyl Acetate Fraction | This compound | Not specified, but was the major active compound | [1] |
| Lindera neesiana (Wall. ex Nees) Kurz | Dried Leaves and Twigs | 2.3 | 60% Ethanol | Various chromatographic fractions | Kaempferol-3-O-α-rhamnopyranoside | 124 (combined from two fractions) | [2] |
| Bryophyllum pinnatum (Lank.) Oken | Dried Whole Plant | 1.5 | Methanol | Ethyl Acetate Extract | Afzelin (this compound) | 34.6 | [3] |
Distribution of this compound and its Derivatives in Selected Plants
| Plant Species | Family | Plant Part | Kaempferol Glycosides Identified | Reference |
| Schima wallichii Korth. | Theaceae | Leaves | This compound | [1][4] |
| Lindera neesiana (Wall. ex Nees) Kurz | Lauraceae | Leaves and Twigs | Kaempferol-3-O-α-rhamnopyranoside and four other kaempferol glycosides | [2] |
| Bryophyllum pinnatum (Lank.) Oken | Crassulaceae | Whole Plant | Afzelin (this compound) and six other kaempferol rhamnosides | [3] |
| Tetrastigma hemsleyanum Diels et Gilg | Vitaceae | Roots | Kaempferol 3-rutinoside (a related glycoside) | [5] |
| Vicia faba | Fabaceae | Epidermis | Kaempferol 3-O-galactoside, 7-O-rhamnoside | [6] |
Experimental Protocols
Extraction of this compound from Schima wallichii Korth. Leaves[1]
-
Plant Material Preparation: 5 kg of dried leaves of Schima wallichii Korth. are used.
-
Extraction: The dried leaves are extracted with 70% ethanol three times, for 24 hours each time, at room temperature.
-
Solvent Evaporation: The solvent from the combined extracts is evaporated under reduced pressure at 50°C to yield a concentrated extract (506.05 g).
-
Fractionation:
-
The ethanol extract is fractionated between n-hexane and water, resulting in an n-hexane extract (43.90 g) and an aqueous layer.
-
The aqueous layer is then further extracted with ethyl acetate to obtain an ethyl acetate fraction (47.35 g) and a water fraction (104.20 g). This compound is identified as the major compound in the ethyl acetate fraction.
-
Isolation of Kaempferol-3-O-α-rhamnopyranoside from Lindera neesiana Leaves and Twigs[2]
-
Plant Material Preparation: 2.3 kg of dried leaves and twigs of Lindera neesiana are used.
-
Extraction: The plant material is extracted twice with 60% ethanol (36 L) for two days by maceration at room temperature. The filtered extracts are combined and evaporated under reduced pressure to yield 387.1 g of extract.
-
Initial Column Chromatography (MCI gel): The extract is suspended in water and applied to an MCI gel CHP20P column. Elution is performed successively with water, 40%, 60%, 80%, and 100% methanol to yield seven fractions.
-
Sephadex LH-20 Chromatography: Fraction 4 (33.0 g) is subjected to column chromatography on Sephadex LH-20, eluting with 50% methanol.
-
Silica Gel Column Chromatography: The resulting fraction is further purified by silica gel column chromatography using a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1) to yield 110 mg of Kaempferol-3-O-α-rhamnopyranoside. A separate fraction (Subfractions 3-2-11, 3-2-12, and 3-2-13 combined) from a similar silica gel column yields an additional 14 mg.
High-Performance Liquid Chromatography (HPLC) for Quantification of Kaempferol and its Glycosides[7][8][9][10][11]
This protocol is a general method that can be adapted for the quantification of this compound.
-
Column: A Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid or 0.4% phosphoric acid.
-
A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time. An isocratic elution with a mobile phase like methanol-0.4% phosphoric acid (47:53) has also been used.
-
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection is performed at a wavelength between 265 nm and 370 nm, with specific wavelengths around 360-370 nm being optimal for kaempferol and its glycosides.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.
Signaling Pathways and Experimental Workflows
Biosynthesis of Kaempferol
The biosynthesis of kaempferol, the aglycone of this compound, is a well-characterized branch of the flavonoid biosynthetic pathway in plants.[7] The pathway starts from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to kaempferol. The addition of a rhamnose sugar moiety to the 3-hydroxyl group of kaempferol is catalyzed by a specific glycosyltransferase to form this compound.
Inhibition of Polar Auxin Transport by Flavonoids
Flavonoids, including kaempferol glycosides, have been implicated in the regulation of polar auxin transport (PAT) in plants.[8][9][10][11][12] A derivative, kaempferol 3-O-rhamnoside-7-O-rhamnoside, has been identified as an endogenous inhibitor of PAT in Arabidopsis thaliana shoots.[8][9][10] This inhibition is thought to occur through the modulation of auxin efflux carriers, such as PIN proteins.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Flavonol‐mediated stabilization of PIN efflux complexes regulates polar auxin transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Kaempferol-3-O-rhamnoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol-3-O-rhamnoside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various systems. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. The pathway originates from the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone, which is subsequently glycosylated by a specific rhamnosyltransferase. The biosynthesis of the sugar donor, UDP-rhamnose, is also a critical component of this process. This document serves as a detailed resource for researchers in phytochemistry, biotechnology, and drug discovery.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that can be divided into three main stages:
-
The General Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from L-phenylalanine.
-
Flavonoid and Flavonol Biosynthesis: The conversion of p-coumaroyl-CoA to the kaempferol aglycone.
-
Glycosylation: The final attachment of a rhamnose moiety to the 3-hydroxyl group of kaempferol.
A parallel pathway is responsible for the synthesis of the activated sugar donor, UDP-L-rhamnose.
From Phenylalanine to p-Coumaroyl-CoA
The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Three key enzymes catalyze its conversion to p-coumaroyl-CoA, the entry point into the flavonoid pathway[1][2].
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[3][4]. This is a critical regulatory point in the phenylpropanoid pathway[5].
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid[1].
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA[1].
Synthesis of the Kaempferol Aglycone
The formation of the characteristic flavonoid backbone and its subsequent modification to kaempferol involves a series of enzymatic reactions:
-
Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[6][7][8][9]. Malonyl-CoA is derived from acetyl-CoA via acetyl-CoA carboxylase.
-
Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone[10][11].
-
Flavanone 3-Hydroxylase (F3H): Also known as flavanone 3-dioxygenase, F3H hydroxylates naringenin at the 3-position to produce dihydrokaempferol[3][12].
-
Flavonol Synthase (FLS): FLS, a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol, kaempferol[13].
The Final Glycosylation Step
The biosynthesis of this compound is completed by the action of a specific glycosyltransferase:
-
Flavonol 3-O-rhamnosyltransferase: This enzyme belongs to the large family of UDP-glycosyltransferases (UGTs) and catalyzes the transfer of a rhamnosyl group from UDP-L-rhamnose to the 3-hydroxyl position of kaempferol[7]. In Arabidopsis thaliana, the enzyme UGT78D1 has been identified as a flavonol 3-O-rhamnosyltransferase[14].
Biosynthesis of the Sugar Donor: UDP-L-Rhamnose
The availability of the activated sugar donor, UDP-L-rhamnose, is essential for the final glycosylation step. In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose by a single trifunctional enzyme in some species, or by a series of enzymes[9]. The general steps are:
-
UDP-glucose 4,6-dehydratase: Converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.
-
UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: Isomerizes the intermediate.
-
UDP-4-keto-L-rhamnose reductase: Reduces the keto group to a hydroxyl group, yielding UDP-L-rhamnose.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in the Kaempferol Biosynthesis Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PAL | Pyrus bretschneideri (PbPAL1) | L-Phenylalanine | - | - | - | higher than PbPAL2 | [15] |
| PAL | Musa cavendishii | L-Phenylalanine | 1.45 mM | 0.15 µmol/min/mg | - | - | [16] |
| CHS | Medicago sativa (CHS2) | p-Coumaroyl-CoA | 6.1 ± 1.3 | - | - | - | [6] |
| CHS | Medicago sativa (CHS2) | Malonyl-CoA | 4.7 ± 1.1 | - | - | - | [6] |
| CHI | Oryza sativa (OsCHI3) | Naringenin chalcone | 11.60 | - | 69.35 | 5.978 x 106 | [10] |
| CHI | Oryza sativa (OsCHI3) | Isoliquiritigenin | 50.95 | - | 9.214 x 10-5 | 1.809 | [10] |
| F3H | Carthamus tinctorius (CtF3H) | Naringenin | 43.75 ± 7.12 | 22.90 ± 0.94 µM/min | - | - | [3] |
| F3'5'H | Camellia sinensis | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 pM/min/mg | - | - | [17] |
| F3'5'H | Camellia sinensis | Kaempferol | 4.33 ± 0.35 | 102.73 ± 7.23 pM/min/mg | - | - | [17] |
| F3'5'H | Camellia sinensis | Dihydrokaempferol | 3.26 ± 0.28 | 98.34 ± 8.56 pM/min/mg | - | - | [17] |
| Flavonol 3-O-rhamnosyltransferase | Hypericum monogynum (HmF3RT) | Quercetin | 5.14 | - | - | 2.21 x 105 | [7] |
| UDP-rhamnose synthase | Acanthamoeba polyphaga Mimivirus (L780) | UDP-4-keto-6-deoxy-d-glucose | 140 ± 10 | - | 1.9 ± 0.1 | 1.4 x 104 | [5] |
Note: Data for all enzymes from a single plant source and for all substrates are not always available in the literature. This table represents a compilation from various studies.
Table 2: Concentration of Kaempferol and its Glycosides in Various Plant Materials
| Plant Species | Tissue | Compound | Concentration | Reference |
| Arabidopsis thaliana (wild type) | Roots | Kaempferol | ~1.5 µg/g FW | [18] |
| Arabidopsis thaliana (tt7 mutant) | Roots | Kaempferol | ~4.5 µg/g FW | [18] |
| Moringa oleifera | Leaves | Kaempferol | 133 mg/kg DW | [19] |
| Pruni spinosae flos | - | Kaempferol | 1.246 % (m/m) | [20] |
| Robiniae pseudoacaciae flos | - | Kaempferol | 0.892 % (m/m) | [20] |
| Sutherlandia frutescens | Leaf Powder | Kaempferol | Not detected | [1] |
| Sutherlandia frutescens | Spray-dried aqueous extract | Kaempferol | Detected | [1] |
Note: FW = Fresh Weight, DW = Dry Weight. Concentrations can vary significantly based on plant age, environmental conditions, and extraction methods.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, controls the expression of the structural genes involved in the pathway[21][22][23][24][25][26]. These transcription factors often form a regulatory complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target genes and activates their transcription[22][27].
Different MYB transcription factors can specifically regulate different branches of the flavonoid pathway. For example, some MYBs are known to specifically upregulate the genes involved in flavonol synthesis, while others control the anthocyanin or proanthocyanidin branches[21][24][25]. The expression of these regulatory genes is, in turn, influenced by various developmental cues and environmental stimuli, such as light, temperature, and plant hormones like jasmonates and gibberellins.
Signaling Pathways and Crosstalk
The biosynthesis of flavonoids, including this compound, is integrated into the broader network of plant signaling pathways.
-
Light Signaling: Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis. Photoreceptors like UVR8 perceive the light signal and initiate a signaling cascade that leads to the activation of transcription factors such as HY5, which in turn upregulates the expression of flavonoid biosynthesis genes.
-
Hormonal Crosstalk: Plant hormones play a significant role in modulating flavonoid accumulation. For instance, jasmonic acid, a key hormone in plant defense responses, can induce the expression of flavonoid biosynthesis genes. There is also evidence of crosstalk between flavonoid biosynthesis and other hormone signaling pathways, including those for auxins, gibberellins, and abscisic acid.
-
Circadian Clock: The circadian clock can influence the rhythmic accumulation of flavonoids, suggesting a link between the internal time-keeping mechanism of the plant and the regulation of this metabolic pathway[28][29].
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay (Spectrophotometric)
This protocol is adapted from a general method for PAL activity measurement.
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and 1 mM EDTA.
-
Centrifuge the homogenate at 12,000 x g for 20 min at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
800 µL of 0.1 M sodium borate buffer (pH 8.8)
-
100 µL of 60 mM L-phenylalanine
-
100 µL of crude enzyme extract
-
-
-
Incubation:
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 60 µL of 5 N HCl.
-
Measure the absorbance of the mixture at 290 nm against a blank (prepared by adding HCl before the enzyme extract).
-
The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient (ε = 10,000 M-1cm-1).
-
Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)
This protocol is based on the spectrophotometric detection of naringenin chalcone.
-
Enzyme Extraction:
-
Follow the same procedure as for PAL extraction.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
100 µL of 0.1 M potassium phosphate buffer (pH 7.5)
-
10 µL of 10 mM p-coumaroyl-CoA
-
10 µL of 20 mM malonyl-CoA
-
50 µL of crude enzyme extract
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the chalcone with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Measure the absorbance at 370 nm. The concentration of naringenin chalcone can be determined using a standard curve.
-
Flavonol Synthase (FLS) Enzyme Assay (HPLC-based)
This protocol relies on the HPLC-based quantification of the flavonol product.
-
Enzyme Extraction:
-
Follow the same procedure as for PAL extraction.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
50 µL of 0.1 M Tris-HCl buffer (pH 7.5)
-
10 µL of 1 mM dihydrokaempferol (in methanol)
-
10 µL of 10 mM 2-oxoglutarate
-
10 µL of 10 mM ascorbic acid
-
10 µL of 1 mM FeSO4
-
50 µL of crude enzyme extract
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µL of 5 N HCl and 200 µL of ethyl acetate.
-
Vortex, centrifuge, and collect the ethyl acetate phase.
-
Evaporate the solvent and redissolve the residue in a known volume of methanol.
-
Analyze the sample by reverse-phase HPLC with UV detection at 365 nm to quantify the kaempferol produced.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit or protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture (typically 20 µL) containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Use primers specific for the target genes (e.g., PAL, CHS, FLS, UGT78D1) and a reference gene (e.g., Actin or Ubiquitin).
-
-
Thermal Cycling:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 s)
-
Annealing (e.g., 55-60°C for 30 s)
-
Extension (e.g., 72°C for 30 s)
-
-
Melt curve analysis to check for primer-dimer formation.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
HPLC-UV Method for Quantification of this compound
-
Sample Preparation:
-
Grind 100 mg of dried plant material to a fine powder.
-
Extract with 5 mL of 80% methanol by sonication for 30 minutes.
-
Centrifuge at 5,000 x g for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 350 nm.
-
Quantification: Use a standard curve of authentic this compound.
-
LC-MS/MS Method for Identification and Quantification
-
Sample Preparation:
-
Follow the same procedure as for HPLC-UV analysis.
-
-
LC Conditions:
-
Use similar LC conditions as for HPLC-UV, but typically with a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) for better compatibility with the mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For this compound, the transition would be from the precursor ion [M-H]- (m/z 431) to a specific product ion (e.g., m/z 285, corresponding to the kaempferol aglycone).
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: The core biosynthetic pathway of this compound.
Diagram 2: Transcriptional Regulation of Flavonoid Biosynthesis
Caption: Transcriptional regulation of the flavonoid pathway.
Diagram 3: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for qPCR-based gene expression analysis.
Conclusion
The biosynthesis of this compound is a well-defined pathway that is intricately regulated at multiple levels. This guide provides a detailed overview of the core enzymatic reactions, the regulatory networks that control them, and practical experimental protocols for their study. A thorough understanding of this pathway is fundamental for the successful metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound for pharmaceutical and nutraceutical applications. Future research will likely focus on elucidating the finer details of the regulatory mechanisms and the interplay with other metabolic pathways to further optimize production strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of flavanone 3-hydroxylase gene and flavonoid accumulation in two chemotyped safflower lines in response to methyl jasmonate stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 5. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 8. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone isomerase - Wikipedia [en.wikipedia.org]
- 12. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. Cloning and Characterization of a Flavonol Synthase Gene from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 16. curresweb.com [curresweb.com]
- 17. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonols modulate lateral root emergence by scavenging reactive oxygen species in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 21. R2R3 MYB transcription factors: key regulators of the flavonoid biosynthetic pathway in grapevine - ProQuest [proquest.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. ovid.com [ovid.com]
- 27. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
The Multifaceted Biological Activities of Kaempferol-3-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-O-rhamnoside, a flavonoid glycoside also known as Afzelin, is a naturally occurring compound found in a variety of medicinal plants. This technical guide provides a comprehensive overview of its diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activities
This compound exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. These activities are attributed to its ability to modulate various cellular signaling pathways and protect against oxidative stress.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential in various in vitro assays. It effectively scavenges free radicals and protects against oxidative damage to biomolecules such as DNA and lipids.[1]
Table 1: Summary of Antioxidant Activity Data
| Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| DNA Protection Assay | pUC19 Plasmid DNA with AAPH | 5, 10, 20, 40, 50 µg/ml | Dose-dependent prevention of open circular DNA formation.[1] | [1] |
| AAPH-induced Hemolysis Inhibition | Human Erythrocytes | 10, 25, 50 µg/ml | Protective effect against oxidative damage.[1] | [1] |
| DPPH Radical Scavenging | In vitro | IC50: 26.6 μM | Potent radical scavenging activity.[2] | [2] |
The ability of this compound to protect against oxidative DNA damage was assessed using pUC19 plasmid DNA. The supercoiled plasmid DNA was incubated with the free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the presence and absence of varying concentrations of this compound (5, 10, 20, 40, and 50 µg/ml). The different forms of DNA (supercoiled, open circular) were then separated by agarose gel electrophoresis to visualize the protective effect of the compound.[1]
Anticancer Activity
A significant body of research highlights the anticancer potential of this compound against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[3][4][5]
Table 2: Summary of Anticancer Activity Data
| Cancer Cell Line | Assay | IC50 Value | Key Findings | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 227 µM | Inhibition of cell proliferation in a dose-dependent manner.[3] | [3] |
| LNCaP (Prostate Cancer) | Proliferation Assay | Not specified | Dose-dependent inhibition of proliferation.[6] | [6] |
| Jurkat (T-cell Leukemia) | Proliferation Assay | 76.3 µM | Antiproliferative activity through JNK signaling.[7] | [7] |
| Ehrlich Ascites Carcinoma (in vivo) | Tumor Growth Inhibition | 50 mg/kg body weight | 70.89 ± 6.62% inhibition of EAC cell growth.[1] | [1] |
| LLC-PK1 (Porcine Kidney Epithelial) | Cytotoxicity Assay | 19 µg/mL | Inhibition of cell growth.[8] | [8] |
The antiproliferative effect of this compound on cancer cells, such as the MCF-7 breast cancer cell line, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Subsequently, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of cell viability and calculate the IC50 value.[3]
This compound exerts its anticancer effects by modulating several critical signaling pathways. In breast cancer cells, it activates the intrinsic apoptosis pathway by upregulating caspase-9 and caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[3][9] In prostate cancer, it has been shown to upregulate the expression of caspase-8, -9, and -3.[4][10] Furthermore, it can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12]
Caption: this compound induced apoptosis pathway in cancer cells.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[11][12] It can reduce infarct volume, brain water content, and neurological deficits in animal models.[11][12]
The neuroprotective effects of this compound are linked to its anti-apoptotic and antioxidant properties. It has been shown to activate the PI3K/Akt signaling pathway, which promotes neuronal survival.[11][12][13] By activating this pathway, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax and p53.[11]
Caption: Neuroprotective signaling pathway of this compound.
A rat model of middle cerebral artery occlusion (MCAO) is commonly used to study cerebral ischemia/reperfusion injury. The middle cerebral artery is temporarily occluded for a specific duration (e.g., 2 hours) and then reperfused. This compound is administered to the treatment group, and its effects on neurological deficit scores, infarct volume (measured by TTC staining), and brain water content are evaluated and compared to a control group. Apoptosis in the ischemic brain tissue can be assessed by TUNEL staining and Western blot analysis for apoptosis-related proteins.[11][12]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been reported to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are key enzymes in the inflammatory cascade.[1][14] It can also suppress the production of inflammatory cytokines.[15]
Antidiabetic Activity
Emerging evidence suggests that this compound may have antidiabetic potential. It has been shown to inhibit glucose intestinal absorption and modulate the activity of metabolic enzymes involved in glucose homeostasis.[8][16] Studies in streptozotocin (STZ)-induced diabetic mice have shown that it can reduce fasting blood glucose levels in a dose-dependent manner.[17]
Table 3: Summary of Antidiabetic Activity Data
| Model System | Concentration/Dose | Observed Effect | Reference |
| In vitro glucose intestinal absorption | 5 mM | 28% inhibition of glucose absorption.[8] | [8] |
| STZ-induced diabetic mice | Not specified | Significant reduction in fasting blood glucose levels.[17] | [17] |
The effect of this compound on glucose intestinal absorption can be evaluated using an in vitro everted rat gut sac model. A segment of the rat intestine is everted, filled with a specific buffer solution, and incubated in a solution containing glucose and the test compound. The amount of glucose transported into the sac over a specific period is measured to determine the inhibitory effect of the compound on glucose absorption.[8]
Antiplasmodial Activity
This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.
Table 4: Summary of Antiplasmodial Activity Data
| Organism | Assay | IC50 Value | Key Findings | Reference |
| Plasmodium falciparum (chloroquine-resistant) | In vitro growth inhibition | 106 µM | Inhibition of parasite growth.[18][19] | [18][19] |
The antiplasmodial activity is typically assessed by culturing Plasmodium falciparum in human erythrocytes. The cultures are treated with various concentrations of this compound, and parasite growth is monitored over a period of 24-72 hours. Parasite viability can be determined using methods such as microscopic counting of parasitemia or by using fluorescent dyes that specifically stain the parasite's DNA. The IC50 value is then calculated.[14][18]
Conclusion
This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its well-documented antioxidant, anticancer, neuroprotective, anti-inflammatory, and antidiabetic effects, coupled with its ability to modulate key cellular signaling pathways, make it a strong candidate for the development of novel drugs. The data and protocols presented in this guide provide a solid foundation for future research and development efforts in this area.
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Flavonoid in All Their Therapeutic Values: An Odyssey into the Phytochemistry and Pharmacology of Naturally Occurring Flavonoid from Genus Bauhinia [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. K-3-Rh Protects Against Cerebral Ischemia/Reperfusion Injury by Anti-Apoptotic Effect Through PI3K-Akt Signaling Pathway in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K-3-Rh Protects Against Cerebral Ischemia/Reperfusion Injury by Anti-Apoptotic Effect Through PI3K-Akt Signaling Pathway in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of kaempherol-3-rhamnoside on metabolic enzymes and AMPK in the liver tissue of STZ-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiplasmodial properties of this compound isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Kaempferol-3-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Kaempferol-3-O-rhamnoside, a naturally occurring flavonol glycoside. Also known as Afzelin, this compound is of significant interest in pharmaceutical research due to its potential therapeutic properties.[1] Understanding its solubility in various solvents is critical for developing effective formulations and delivery systems.
Quantitative Solubility Data
The solubility of this compound has been evaluated in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributed to variations in experimental conditions such as temperature and the purity of the compound and solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Source(s) |
| Methanol | 25 | 50 | 115.64 | ChemicalBook |
| Ethanol | 25 | 12 - 50 | 27.75 - 115.64 | TargetMol, AbMole BioScience, GlpBio |
| DMSO | Not Specified | 1 - 7.57 | 2.31 - 17.51 | MedChemExpress, GlpBio |
| Water | Not Specified | Poorly soluble | Not Applicable | CymitQuimica |
Note: The molecular weight of this compound is 432.38 g/mol .
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of flavonoid glycosides like this compound is crucial for obtaining reproducible results. The following is a generalized experimental protocol based on common laboratory practices for solubility assessment.
Materials and Equipment
-
This compound (high purity)
-
Solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Experimental Workflow
References
Kaempferol-3-O-rhamnoside: A Comprehensive Technical Review of Its Therapeutic Potential
Introduction
Kaempferol-3-O-rhamnoside, a flavonoid glycoside also known as Afzelin, is a natural bioactive compound found in a variety of plants, including Schima wallichii and Pithecellobium dulce.[1][2] As a member of the flavonol subclass of flavonoids, it is structurally characterized by a kaempferol aglycone linked to a rhamnose sugar moiety. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated its potential as an anti-cancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][3][4][5] This technical guide provides an in-depth review of the therapeutic potential of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining experimental protocols, and visualizing key signaling pathways.
Therapeutic Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of critical cellular signaling pathways involved in apoptosis, inflammation, and oxidative stress.
Anti-Cancer Potential
The most extensively studied therapeutic application of this compound is in oncology. It has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.
Mechanism of Action: The primary anti-cancer mechanism is the induction of apoptosis through the intrinsic, mitochondria-mediated caspase cascade pathway.[3] In cancer cells, the compound upregulates the expression of key initiator and executioner caspases.[3][6]
-
Breast Cancer: In MCF-7 human breast cancer cells, this compound inhibits cell proliferation in a dose-dependent manner.[3] It triggers apoptosis by activating caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).[3] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] Notably, the compound shows lower cytotoxicity towards non-cancerous cells, suggesting a degree of selectivity for cancer cells.[3]
-
Prostate Cancer: The compound also inhibits the proliferation of prostate cancer cells by upregulating the expression of caspase-8, caspase-9, and caspase-3, alongside PARP.[6][7]
-
In Vivo Efficacy: In animal models using Ehrlich Ascites Carcinoma (EAC), this compound significantly inhibited tumor cell growth.[1][8] A dose of 50 mg/kg resulted in a 70.89% inhibition of EAC cell growth in mice.[1][2]
Antioxidant Activity
This compound is a potent antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage.
Mechanism of Action: Its antioxidant effects are demonstrated through several assays:
-
Radical Scavenging: It exhibits strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][2]
-
Protection against Oxidative Damage: The compound effectively inhibits lipid peroxidation and protects human erythrocytes and plasmid DNA from oxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][2][8] In one study, it protected pUC19 plasmid DNA from AAPH-induced damage at concentrations as low as 5-10 µg/ml.[8]
Anti-Inflammatory Properties
The compound exhibits significant anti-inflammatory activity by targeting key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action:
-
COX Inhibition: It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation.[3]
-
NF-κB Pathway Modulation: Flavonoids commonly exert anti-inflammatory effects by inhibiting the NF-κB pathway. Kaempferol and its derivatives can prevent the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[9][10][11]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, specifically its ability to modulate neurotransmitter release.
Mechanism of Action: In rat cerebrocortical nerve terminals, the compound was shown to inhibit the release of glutamate, an excitatory neurotransmitter whose excess can lead to excitotoxicity and neuronal damage.[4] This inhibitory effect is achieved through the suppression of P/Q-type Ca2+ channels and the downstream Ca2+/calmodulin-dependent protein kinase II (CaMKII)/synapsin I pathway.[4]
Quantitative Data Presentation
The following table summarizes the quantitative data from various preclinical studies, highlighting the potency of this compound in different biological assays.
| Therapeutic Area | Assay/Model | Cell Line / Organism | IC₅₀ Value | Other Quantitative Data | Reference |
| Anti-Cancer | MTT Assay | MCF-7 (Breast Cancer) | 227 µM | Dose-dependent inhibition | [3] |
| Anti-Cancer | In Vivo EAC Model | Swiss Albino Mice | - | 70.89% growth inhibition at 50 mg/kg | [1][2] |
| Antiplasmodial | Growth Inhibitory Assay | Plasmodium falciparum | 106 µM | - | [12][13] |
| Neuroprotection | Glutamate Release Assay | Rat Cerebrocortical Nerve Terminals | 17 µM | Concentration-dependent inhibition | [4] |
| Antioxidant | DPPH Radical Scavenging | - | 14.6 µg/mL | - | [14] |
| Antioxidant | DPPH Radical Scavenging | - | 6.44 µg/mL | - | [14] |
| Anti-Inflammatory | NO Production Inhibition | RAW 264.7 Macrophages | Kaempferol: 15.4 µM | Structure-activity relationship studied | [10] |
Summary of Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.
Cell Proliferation and Viability (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Methodology: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24 hours).[3] An MTT solution is then added to each well. After incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured with a spectrophotometer, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[3]
Apoptosis Detection (Western Blotting)
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. It allows for the analysis of key apoptotic markers.
-
Methodology: Cells are treated with this compound. Following treatment, total cell lysates are prepared. Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF). The membrane is incubated with primary antibodies specific to target proteins (e.g., caspase-9, caspase-3, PARP).[3] A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the expression level of the proteins.[3]
In Vivo Anti-Tumor Activity (EAC Mouse Model)
-
Principle: The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model used to screen anti-cancer agents in vivo.
-
Methodology: Swiss albino mice are inoculated with EAC cells to induce tumor formation.[8] The mice are then divided into groups and treated with different doses of this compound (e.g., 25 and 50 mg/kg/day) or a standard drug (e.g., vincristine) for a set period.[8] After the treatment period, the animals are sacrificed, and the ascitic fluid is collected. The viable tumor cell count is determined using a method like trypan blue exclusion to calculate the percentage of cell growth inhibition compared to an untreated control group.[1][8]
Antioxidant Capacity (DPPH Assay)
-
Principle: The DPPH assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.
-
Methodology: A solution of DPPH in a solvent (e.g., methanol) is mixed with various concentrations of this compound. The mixture is incubated in the dark. The decrease in absorbance is measured at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.[1]
Conclusion and Future Perspectives
This compound is a promising natural compound with a robust profile of therapeutic activities, particularly in the realms of anti-cancer, antioxidant, and anti-inflammatory applications. Its ability to selectively induce apoptosis in cancer cells via the caspase cascade is a significant finding that warrants further investigation. The compound's efficacy in animal models, coupled with its multi-target mechanisms of action, suggests its potential as a lead compound for the development of novel therapeutics.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to assess its safety profile and bioavailability. Further elucidation of its interactions with other cellular pathways is necessary. While the current evidence is compelling, clinical trials are ultimately required to translate these preclinical findings into tangible therapeutic benefits for human health. The development of advanced drug delivery systems could also enhance its bioavailability and targeted action, paving the way for its use in managing a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol 3-Rhamnoside on Glutamate Release from Rat Cerebrocortical Nerve Terminals Involves P/Q-Type Ca2+ Channel and Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antiplasmodial properties of this compound isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"Kaempferol-3-O-rhamnoside" and its role in plant defense mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol-3-O-rhamnoside, a naturally occurring flavonoid glycoside also known as afzelin, is emerging as a significant metabolite in the intricate defense systems of plants. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants from a variety of biotic stresses, including pathogenic fungi and herbivorous insects. This document details its biosynthesis, mechanism of action, and the signaling pathways it potentially modulates. Furthermore, it presents a compilation of quantitative data on its bioactivity and detailed experimental protocols for its extraction, quantification, and functional analysis in a plant defense context.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of environmental threats. Among the diverse array of secondary metabolites, flavonoids play a pivotal role in these defense strategies. This compound, a glycosylated derivative of the flavonol kaempferol, has garnered increasing attention for its potential contributions to plant immunity. Flavonoids, in general, are known to be involved in UV protection, pigmentation, and defense against pathogens and herbivores[1]. The glycosylation of flavonoids, such as the addition of a rhamnose moiety to kaempferol, can significantly alter their solubility, stability, and biological activity, thereby fine-tuning their function in plant defense[2][3]. This guide aims to consolidate the existing knowledge on this compound and provide a practical resource for researchers investigating its role in plant-pathogen and plant-herbivore interactions.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the kaempferol aglycone. The final step involves the glycosylation of kaempferol at the 3-hydroxyl position with a rhamnose sugar moiety.
The key enzymes involved in the biosynthesis of the kaempferol backbone include:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate-4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
Flavonol synthase (FLS)
The final glycosylation step is catalyzed by a specific UDP-rhamnose:flavonoid 3-O-rhamnosyltransferase .
Role in Plant Defense Mechanisms
This compound and its structural relatives contribute to plant defense through various mechanisms, including antimicrobial, antioxidant, and antifeedant activities.
Antimicrobial Activity
Flavonoids are well-documented for their ability to inhibit the growth of pathogenic fungi and bacteria[1]. This compound, along with other kaempferol glycosides, has demonstrated antimicrobial properties against a range of microorganisms[4]. This activity is crucial for protecting plants from infection.
Antioxidant Activity
Upon pathogen attack, plants often produce a burst of reactive oxygen species (ROS) as part of the defense response. While essential for signaling, excessive ROS can cause cellular damage. Flavonoids, including kaempferol derivatives, are potent antioxidants that can scavenge ROS, thereby protecting the plant's own cells from oxidative stress during an immune response.
Antifeedant Activity
Several studies have indicated that flavonoids can deter feeding by herbivorous insects[1]. While direct evidence for this compound is still emerging, related kaempferol glycosides have been shown to have antifeedant effects against pests like Spodoptera litura[5][6][7]. The presence of these compounds in plant tissues can make them unpalatable to herbivores, thus reducing feeding damage.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the antimicrobial and antifeedant activities of this compound and related compounds.
Table 1: Antimicrobial Activity of Kaempferol Derivatives
| Compound | Microorganism | Activity Metric | Value | Reference |
| Afzelin (this compound) | Staphylococcus aureus | MIC | >128 µg/mL | [4] |
| Afzelin (this compound) | Candida albicans | MIC | >128 µg/mL | [4] |
| α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) | Staphylococcus aureus | MIC | 1 µg/mL | [4] |
| α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) | Candida albicans | MIC | 2 µg/mL | [4] |
Table 2: Antifeedant Activity of Plant Extracts Containing Kaempferol Derivatives
| Plant Extract | Active Compound Class | Insect Pest | Activity Metric | Value | Reference |
| Vernonia cinerea (Hexane extract) | Terpenoids, Flavonoids | Spodoptera litura | Antifeedant Activity (72h) | 78.69% | [5] |
| Cassia fistula (Hexane extract) | Flavonoids, Anthraquinones | Spodoptera litura | Antifeedant Activity (48h) | 76.48% | [5] |
| Strychnos nuxvomica (Ethyl acetate extract) | Alkaloids, Flavonoids | Spodoptera litura | Antifeedant Activity (24h) | 88.98% | [6] |
Signaling Pathways
The precise signaling pathways directly modulated by this compound in plant defense are still under investigation. However, it is likely integrated into the broader network of phytohormone signaling that governs plant immunity. Flavonoids are known to interact with auxin transport and signaling, and there is significant crosstalk between auxin, salicylic acid (SA), and jasmonic acid (JA) pathways in regulating plant defense responses[8][9][10][11][12][13].
Experimental Protocols
Extraction and Isolation of this compound
This protocol is adapted from a method used for the isolation of this compound from Schima wallichii leaves[14].
-
Extraction:
-
Dry plant material (e.g., 5 kg of leaves) is extracted with 70% ethanol (3 x 24 hours) at room temperature.
-
The solvent is evaporated under reduced pressure at 50°C to yield a concentrated extract.
-
-
Fractionation:
-
The ethanol extract is fractionated between n-hexane and water.
-
The aqueous layer is then extracted with ethyl acetate.
-
-
Isolation:
-
The ethyl acetate fraction, which is typically enriched with flavonoids, is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of n-hexane, ethyl acetate, and methanol with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified by preparative HPLC to obtain pure this compound.
-
Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of flavonoids in plant tissues[15][16][17].
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of tissue (e.g., 100 mg) with 80% methanol.
-
Centrifuge to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometry in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound.
-
Generate a standard curve using a pure standard of this compound for absolute quantification.
-
Antifungal Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens[4].
-
Inoculum Preparation: Prepare a suspension of the fungal spores or mycelial fragments in a suitable broth (e.g., Potato Dextrose Broth).
-
Serial Dilution: Prepare a series of dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Insect Antifeedant Assay (Leaf Disc No-Choice Method)
This protocol is a common method to assess the antifeedant properties of a compound against chewing insects[5][6].
-
Leaf Disc Preparation: Cut uniform discs from host plant leaves.
-
Treatment: Treat the leaf discs with different concentrations of this compound dissolved in a suitable solvent (e.g., acetone). A solvent-only treatment serves as a control.
-
Bioassay: Place a single treated leaf disc in a petri dish with one pre-starved insect larva (e.g., 3rd instar Spodoptera litura).
-
Incubation: Allow the larva to feed for a set period (e.g., 24 hours).
-
Data Collection: Measure the area of the leaf disc consumed in both the treatment and control groups.
-
Calculation: Calculate the Antifeedant Index (%) using the formula: [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Conclusion and Future Directions
This compound is a promising flavonoid with a clear potential to contribute significantly to plant defense mechanisms. Its demonstrated antimicrobial and the antifeedant properties of related compounds highlight its importance as a protective chemical agent. Future research should focus on elucidating the specific signaling pathways in plants that are modulated by this compound upon pathogen or herbivore attack. Investigating its role as a potential phytoalexin and its interplay with major defense hormones will provide a more complete picture of its function in plant immunity. Furthermore, exploring the genetic basis of its biosynthesis and regulation could open avenues for engineering enhanced pest and disease resistance in crops. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted role of this important plant metabolite.
References
- 1. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 3. Biologia plantarum: Plant secondary metabolites: flavonoids and their glycosylation modification [bp.ueb.cas.cz]
- 4. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalspress.com [journalspress.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Insect antifeedant activity of flavones and chromones against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 15. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Isolation of Kaempferol-3-O-rhamnoside from Schima wallichii Leaves
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the extraction, fractionation, and purification of Kaempferol-3-O-rhamnoside from the leaves of Schima wallichii Korth. Schima wallichii, a plant consumed by non-human primates, has demonstrated anti-tumor and anti-mutagenic properties[1][2][3]. The primary active compound, this compound, has been identified as a potent agent against various cancer cell lines and malarial parasites[1][4][5]. This application note synthesizes methodologies from published research, presenting quantitative data on extraction yields and bioactivity, and provides step-by-step experimental protocols. Additionally, it includes visualizations of the experimental workflow and the compound's proposed mechanism of action via the caspase signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Schima wallichii leaves and the isolated this compound.
Table 1: Extraction and Fractionation Yields from Schima wallichii Leaves
| Starting Material | Extraction Solvent | Parameter | Yield | Reference |
|---|---|---|---|---|
| 5 kg Dried Leaves | 70% Ethanol | Concentrated Crude Extract | 506.05 g | [1][2][3] |
| 506.05 g Crude Extract | n-hexane/water | n-hexane Fraction | 43.90 g | [1][2][3] |
| 506.05 g Crude Extract | ethyl acetate/water | Ethyl Acetate Fraction | 47.35 g | [1][2][3] |
| 506.05 g Crude Extract | water | Water Fraction | 104.20 g | [1] |
| 86.94 g Crude Extract | n-hexane/water | n-hexane Fraction | 3.03 g | [4] |
| 86.94 g Crude Extract | ethyl acetate/water | Ethyl Acetate Fraction | 3.27 g | [4] |
| 86.94 g Crude Extract | water | Aqueous Fraction | 7.19 g |[4] |
Table 2: Bioactivity of S. wallichii Extracts and Isolated this compound
| Sample | Target | Bioassay | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| 70% Ethanol Crude Extract | MCF-7 Cells | Proliferation Inhibition | 102 µg/mL | [3] |
| n-hexane Fraction | MCF-7 Cells | Proliferation Inhibition | 126 µg/mL | [3] |
| Ethyl Acetate Fraction | MCF-7 Cells | Proliferation Inhibition | 20 µg/mL | [3] |
| Water Fraction | MCF-7 Cells | Proliferation Inhibition | 70 µg/mL | [3] |
| This compound | MCF-7 Cells | Proliferation Inhibition | 227 µM | [2] |
| This compound | HL-60 Leukemia Cells | Cytotoxicity | 10.4 ± 1.0 µM | [6] |
| This compound | KG-1 Leukemia Cells | Cytotoxicity | 11.5 ± 1.6 µM | [6] |
| this compound | P. falciparum (CQ-resistant) | Growth Inhibition | 106 µM |[4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₁₀ | [1][4] |
| Molecular Weight | 432 g/mol | [4][7] |
| Mass Spectrometry | m/z 432 | [1] |
| Melting Point | 152.7–153°C | [1] |
| UV Absorbance (λmax) | 265 and 342 nm |[1] |
Experimental Protocols
Protocol 1: Maceration and Liquid-Liquid Fractionation
This protocol details the initial extraction and subsequent fractionation of the crude extract from Schima wallichii leaves to concentrate the non-polar and semi-polar compounds.
Materials:
-
Dried, powdered leaves of Schima wallichii
-
70% Ethanol (EtOH)
-
n-hexane
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Large maceration vessel
-
Rotary evaporator
-
Separatory funnel (appropriate volume)
-
Filter paper
Procedure:
-
Maceration: Submerge 5 kg of dried, powdered S. wallichii leaves in 70% ethanol. Allow to macerate for 24 hours at room temperature. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction[1][2][3].
-
Filtration and Concentration: Combine the ethanolic extracts and filter to remove plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50°C to yield the crude ethanol extract[1][3].
-
n-hexane Fractionation: Dissolve the crude extract in a water-ethanol mixture and transfer to a separatory funnel. Perform liquid-liquid partitioning with n-hexane. Collect the n-hexane layer. Repeat this step multiple times to ensure complete separation of non-polar compounds. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction[1][3].
-
Ethyl Acetate Fractionation: Take the remaining aqueous layer from the previous step and partition it against ethyl acetate in a separatory funnel. Collect the ethyl acetate layer. Repeat the process to maximize yield. Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction, which is reported to be rich in this compound[1][3][4]. The remaining layer is the water fraction.
-
Drying and Storage: Dry all fractions completely to remove residual solvent. Store the dried fractions in a cool, dark, and dry place until further purification.
Protocol 2: Isolation and Purification by Column Chromatography
This protocol describes the purification of this compound from the ethyl acetate fraction, which shows the highest bioactivity[1][3].
Materials:
-
Dried ethyl acetate fraction of S. wallichii
-
Stationary Phase: Wakogel C-200 or Silica Gel
-
Mobile Phase Solvents: n-hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., Wakogel C-200) in n-hexane. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution using a gradient solvent system with increasing polarity. Start with a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate, followed by the introduction and gradual increase of methanol[1][4].
-
Fraction Collection: Collect the eluate in separate fractions of a fixed volume.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify those containing the target compound. Spot the fractions on a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:EtOAc), and visualize the spots under a UV lamp. Combine the fractions that show a pure spot corresponding to this compound.
-
Final Evaporation: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.
-
Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS, NMR (¹H and ¹³C), and melting point determination[1].
Visualizations
Experimental Workflow Diagram
Caption: Workflow for extraction and isolation of this compound.
Signaling Pathway Diagram
Caption: Caspase cascade activation by this compound.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Kaempferol-3-O-rhamnoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol-3-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have demonstrated its ability to mitigate inflammatory responses by modulating key signaling pathways.[1][2][3][4] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting. The primary model system utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established model for studying inflammation.
The anti-inflammatory effects of this compound are attributed to its capacity to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[1][5] Mechanistically, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory cascade.[1][2] This document outlines the necessary experimental procedures to quantify these effects.
Data Presentation
The following table summarizes the reported in vitro anti-inflammatory activity of this compound and its related compounds.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Kaempferol | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.4 µM | [3][4] |
| Afzelin (this compound) | Nitric Oxide (NO) Inhibition | RAW 264.7 | > 100 µM | [3][4] |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: Murine macrophage cell line RAW 264.7.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL.[6]
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
2.2. Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described in section 1.4.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
3.1. Principle: This assay quantifies nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
3.2. Protocol:
-
Collect the cell culture supernatant after treatment as described in section 1.4.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 550 nm.[1]
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
4.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
4.2. Protocol (for TNF-α, IL-6, and IL-1β):
-
Collect the cell culture supernatant after treatment as described in section 1.4.
-
Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions provided with the kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate with a blocking buffer. c. Add the cell culture supernatants and standards to the wells and incubate. d. Add the detection antibody and incubate. e. Add a substrate solution (e.g., TMB) to develop the color. f. Stop the reaction with a stop solution. g. Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS and COX-2
5.1. Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
5.2. Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Kaempferol-3-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and experimental protocols for assessing the anticancer efficacy of this compound using common cell-based assays. The information herein is intended to guide researchers in the systematic evaluation of this compound's biological activity against various cancer cell lines.
Anticancer Activity of this compound
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in a dose-dependent manner. Studies have shown its efficacy against various cancer cell lines, including breast, prostate, and leukemia. The primary mechanism of action involves the activation of the intrinsic apoptotic pathway, characterized by the upregulation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MCF-7 | Breast Cancer | 227 | 24 | [1] |
| LNCaP | Prostate Cancer | 218 | 24 | |
| CNE-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but effective at 100 µM and 1000 µM | 24, 48, 72 | |
| HL-60 | Leukemia | Not explicitly stated, but cytotoxic effects observed | Not specified | [2] |
| KG-1 | Leukemia | Not explicitly stated, but cytotoxic effects observed | Not specified | [2] |
| HC-04 | Non-cancerous cells | 448 | 24 | [1] |
Experimental Protocols
This section provides detailed protocols for essential cell-based assays to characterize the anticancer activity of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Caption: Intrinsic apoptosis signaling pathway induced by this compound.
References
Kaempferol-3-O-rhamnoside: A Phytochemical Standard for Analytical and Biological Investigations
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol-3-O-rhamnoside, also known as Afzelin, is a naturally occurring flavonoid glycoside found in a variety of plants.[1] It is a derivative of kaempferol, a well-studied flavonol known for its antioxidant, anti-inflammatory, and anticancer properties.[2][3] As a stable and well-characterized compound, this compound serves as an essential analytical standard for the identification and quantification of this and related compounds in phytochemical research and for the evaluation of its biological activities in drug discovery and development. This document provides detailed protocols for its use in phytochemical analysis and for assessing its biological effects, along with relevant quantitative data and signaling pathway diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [4] |
| Synonyms | Afzelin, Kaempferin | [4] |
| Molecular Formula | C₂₁H₂₀O₁₀ | [5] |
| Molecular Weight | 432.38 g/mol | [4] |
| UV λmax | 265, 342 nm | [5] |
| Purity (for standard) | ≥98% (HPLC) | [6] |
Analytical Applications and Protocols
This compound is widely used as a reference standard in various analytical techniques to ensure the accuracy and reproducibility of experimental results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of phytochemicals.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-30 min, 10-40% B.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.[7]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity, enabling the identification and quantification of compounds in complex matrices.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC protocol described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Key MS/MS Transition: For this compound, a common transition is the loss of the rhamnoside moiety.
-
-
Data Analysis: Identify the compound based on its retention time and mass-to-charge ratio (m/z). Quantify using the peak area from the MRM transition, referenced against a standard curve.
Biological Activity Protocols
This compound exhibits a range of biological activities. Standardized protocols are essential for evaluating these effects.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant potential of a compound.
Experimental Protocol: DPPH Assay
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[10]
-
This compound standard solutions (various concentrations in methanol).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Workflow for DPPH Antioxidant Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anticancer Activity: MTT Assay on MCF-7 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of this compound.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | ~6.44 | [11] |
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| MCF-7 (Breast Cancer) | MTT | 227 | [5] |
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
Caspase-Dependent Apoptosis Pathway
In breast cancer cells, this compound induces apoptosis through the activation of the intrinsic caspase cascade.[5]
Diagram of Caspase-Dependent Apoptosis Pathway
Caption: this compound induces apoptosis via the mitochondrial caspase pathway.
PI3K/Akt Signaling Pathway
Kaempferol and its derivatives are known to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2]
Diagram of PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Conclusion
This compound is a valuable phytochemical standard for analytical quantification and a promising bioactive compound for further investigation in drug discovery. The protocols and data presented herein provide a comprehensive resource for researchers in the fields of phytochemistry, pharmacology, and oncology. The use of high-purity this compound as a standard is critical for obtaining reliable and reproducible results in both analytical and biological studies.
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. start-bio.com [start-bio.com]
- 7. Kaempferol Rhamnosides from Geranium sibiricum as Aldose Reductase Inhibitors and Their Content by HPLC Analysis [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol-3-O-rhamnoside: Applications and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Kaempferol-3-O-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention in biomedical research for its diverse pharmacological activities. In cell culture experiments, this compound has demonstrated potent anticancer, neuroprotective, and anti-inflammatory properties. These effects are attributed to its ability to modulate various cellular signaling pathways, making it a valuable tool for investigating cell fate, proliferation, and inflammatory responses.
Anticancer Applications:
This compound exhibits cytotoxic effects against a range of cancer cell lines.[1][2][3] It has been shown to inhibit cell proliferation in a dose-dependent manner in breast (MCF-7), prostate (LNCaP), and nasopharyngeal (CNE-1) cancer cells.[1][3][4] The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the activation of the caspase signaling cascade, including the upregulation of caspase-3, -8, and -9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][4]
Furthermore, this compound has been found to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[5][6][7] By inhibiting this pathway, it can suppress cancer cell growth, migration, and invasion.[3][5] Studies have also indicated its ability to arrest the cell cycle at different phases, further contributing to its anti-proliferative effects.[5]
Neuroprotective Applications:
In the context of neuroscience, this compound has shown promise as a neuroprotective agent. It can protect neuronal cells from oxidative stress-induced damage.[8][9] The compound has been observed to attenuate the neurotoxicity induced by agents like hydrogen peroxide and 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells.[8][9] The neuroprotective effects are associated with the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[8] Additionally, it has been shown to inhibit glutamate release from nerve terminals, a process implicated in excitotoxicity.[10]
Anti-inflammatory Applications:
This compound possesses anti-inflammatory properties by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory mediators.[11] Research suggests that it can suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11] Moreover, it has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12][13][14] By upregulating Nrf2 and its downstream target, heme oxygenase-1 (HO-1), this compound can mitigate oxidative stress and inflammation.[15][16]
Quantitative Data Summary
| Cell Line | Application | Key Findings | Effective Concentration / IC50 | Citation |
| MCF-7 (Breast Cancer) | Anticancer | Inhibits cell proliferation, induces apoptosis via caspase cascade activation. | IC50: 227 µM (24h) | [1] |
| HC-04 (Non-cancer) | Cytotoxicity | Exhibits lower cytotoxicity compared to cancer cells. | IC50: 448 µM (24h) | [1] |
| LNCaP (Prostate Cancer) | Anticancer | Inhibits cell proliferation, induces apoptosis via caspase cascade. | IC50: 218 µM (24h) | [2][4] |
| CHEK-1 (Non-cancer) | Cytotoxicity | Exhibits lower cytotoxicity compared to cancer cells. | IC50: 386 µM (24h) | [4] |
| CNE-1 (Nasopharyngeal Cancer) | Anticancer | Represses cell proliferation, migration, and invasion. | 10 µM, 100 µM, 1000 µM | [3] |
| SH-SY5Y (Neuroblastoma) | Neuroprotection | Cytoprotective against H2O2 and 6-OHDA induced damage. | 1-10 µM | [8] |
| Jurkat (Leukemia) | Anticancer | Antiproliferative activity. | IC50: 76.3 µM | [17] |
| TK6 (Lymphoblastoid) | Anticancer | Induces apoptosis via the extrinsic pathway. | 400 µg/ml | [18] |
| Plasmodium falciparum | Antimalarial | Inhibits parasite growth. | IC50: 106 µM (24h) | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell line (e.g., MCF-7, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control with DMSO at the highest concentration used for the compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blotting
This protocol is used to detect the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Target cancer cell line (e.g., LNCaP)
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 0, 12, 24, 48 hours).[4]
-
Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control.
Visualizations
Caption: Anticancer mechanism of this compound.
Caption: Neuroprotective and anti-inflammatory pathways.
Caption: Workflow for anticancer screening.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Induction of caspase cascade pathway by this compound in LNCaP prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Kaempferol 3-Rhamnoside on Glutamate Release from Rat Cerebrocortical Nerve Terminals Involves P/Q-Type Ca2+ Channel and Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Induction of apoptosis in human lymphoblastoid cells by kaempferol 3‐O‐β‐isorhamninoside and rhamnocitrin 3‐O‐β‐isorhamninoside from Rhamnus alaternus L. (Rhamnaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiplasmodial properties of this compound isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of "Kaempferol-3-O-rhamnoside" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Kaempferol-3-O-rhamnoside (also known as Afzelin) in aqueous solutions.
Troubleshooting Guides & FAQs
1. General Solubility Issues
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are its general solubility properties?
A1: this compound, a flavonoid glycoside, exhibits low solubility in water and aqueous buffers.[1] It is, however, more soluble in organic solvents. For instance, its solubility is significantly higher in ethanol and dimethyl sulfoxide (DMSO).[2][3] This is a common characteristic of many flavonoids due to their chemical structure.
Q2: Why is this compound poorly soluble in water?
A2: The limited aqueous solubility of this compound is attributed to its molecular structure, which contains both hydrophobic (the flavonoid backbone) and hydrophilic (the rhamnose sugar moiety) parts. While the sugar group enhances water solubility compared to its aglycone (kaempferol), the overall molecule remains predominantly lipophilic, leading to poor dissolution in aqueous media.
2. Strategies for Solubility Enhancement
This section details several methods to improve the dissolution of this compound in aqueous solutions.
Method 1: Co-solvents
Q3: Can I use a co-solvent to dissolve this compound for my in vitro experiments?
A3: Yes, using a water-miscible organic co-solvent is a common and effective method. DMSO and ethanol are frequently used. A recommended procedure is to first dissolve the compound in a small amount of the organic solvent to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer to the final desired concentration.[3]
Q4: What is the recommended procedure for preparing an aqueous solution of this compound using a co-solvent?
A4: Experimental Protocol: Co-solvent Method
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol) to completely dissolve the powder, creating a stock solution.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Gradually add the aqueous buffer of your choice to the stock solution while stirring to reach the final desired concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it may affect cellular or enzymatic assays. It is advisable to keep the final solvent concentration below 1% (v/v) and to include a vehicle control in your experiments.
| Solvent | Reported Solubility of Related Flavonoids |
| DMSO | ~30 mg/mL for Kaempferol-3-glucoside[3] |
| Ethanol | ~12.5 mg/mL for Afzelin[4] |
This table provides solubility data for structurally similar compounds as a reference.
Method 2: pH Adjustment
Q5: Does pH affect the solubility of this compound?
A5: Yes, the solubility of flavonoids like this compound can be influenced by pH. The presence of hydroxyl groups in the flavonoid structure means that their ionization state can change with pH. Generally, the solubility of phenolic compounds increases in alkaline conditions due to the deprotonation of hydroxyl groups, which makes the molecule more polar. However, it is crucial to consider the stability of the compound at different pH values, as degradation may occur at extreme pH levels.
Method 3: Cyclodextrin Inclusion Complexes
Q6: What are cyclodextrins and how can they improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective in enhancing the solubility of kaempferol.[7]
Q7: How can I prepare a this compound-cyclodextrin inclusion complex?
A7: Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the suspension at a constant temperature for 24-48 hours to allow for equilibrium to be reached.
-
After equilibration, filter the suspension to remove the undissolved compound.
-
The concentration of dissolved this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
| Cyclodextrin | Solubility Enhancement of Kaempferol |
| Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Increased solubility by 12.7-fold at a 5.00 x 10⁻³ mol·L⁻¹ concentration.[7] |
This table presents data for the aglycone kaempferol, which is expected to have a similar complexation behavior.
Method 4: Nanoparticle Formulations
Q8: Can nanoparticle technology be used to improve the solubility of this compound?
A8: Yes, formulating this compound into nanoparticles can significantly enhance its aqueous solubility and dissolution rate.[8] Nanoparticles increase the surface area-to-volume ratio, which facilitates faster dissolution. Various methods, such as quasi-emulsion solvent diffusion, can be used to prepare these nanoparticles.[9]
Q9: What is a general procedure for preparing this compound nanoparticles?
A9: Experimental Protocol: Nanoparticle Formulation (Quasi-Emulsion Solvent Diffusion)
-
Dissolve this compound and a suitable polymer (e.g., HPMC-AS) in an organic solvent like methanol.
-
Separately, prepare an aqueous solution containing a stabilizer (e.g., poloxamer).
-
Inject the organic phase into the aqueous phase under continuous stirring.
-
The nanoparticles will form as the organic solvent diffuses into the aqueous phase.
-
The resulting nanosuspension can be further processed, for instance, by freeze-drying, to obtain a powder that can be readily dispersed in aqueous media.[9]
| Formulation | Particle Size | Key Finding |
| Kaempferol-loaded HPMC-AS and Kollicoat MAE 30 DP nanoparticles | ~201 nm | Showed a better drug release profile compared to the free compound.[9] |
This table provides data for the aglycone kaempferol, demonstrating the feasibility of this approach.
Signaling Pathways and Visualization
Understanding the cellular mechanisms of this compound is crucial for its application. Below are diagrams of key signaling pathways it is known to modulate.
Anti-inflammatory Signaling Pathway
Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[4][10] This leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Antioxidant Signaling Pathway
Kaempferol glycosides can also upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[11][12]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Troubleshooting Experimental Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Workflow for overcoming this compound solubility issues.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of dissolution and antioxidant activity of kaempferol using a nanoparticle engineering process [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Stability of "Kaempferol-3-O-rhamnoside" under different storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Kaempferol-3-O-rhamnoside (also known as Afzelin) under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like other flavonoid glycosides, is primarily influenced by temperature, pH, light, and the presence of oxidative agents.[1] High temperatures can lead to thermal degradation, while exposure to light and oxygen can cause oxidative breakdown of the molecule.[1] The pH of the solution is also a critical factor, with stability being generally greater in acidic conditions compared to neutral or alkaline environments.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature, preferably at -20°C. For short-term storage, refrigeration at 4°C is acceptable. A material safety data sheet for this compound indicates that it is stable under recommended storage conditions, although specific parameters are not detailed.[3]
Q3: How should I store solutions of this compound for experimental use?
A3: Solutions of this compound should be freshly prepared for optimal results. If storage is necessary, it is recommended to store them in a tightly sealed vial, protected from light, at 4°C for short-term use (up to 24-48 hours). For longer-term storage, freezing at -20°C or -80°C is advisable. The choice of solvent can also impact stability; using a buffer with a slightly acidic pH may enhance stability.
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A color change in a solution of this compound is often an indicator of degradation. This can be caused by exposure to light, elevated temperatures, or a non-optimal pH. It is recommended to perform an analytical check (e.g., using HPLC) to assess the purity of the solution and to prepare a fresh solution under optimal conditions.
Q5: Can the glycosidic bond of this compound be cleaved during storage or experiments?
A5: Yes, the O-glycosidic bond linking the rhamnose sugar to the kaempferol aglycone can be susceptible to cleavage, particularly under acidic or enzymatic conditions. This hydrolysis would result in the formation of kaempferol and rhamnose.
Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions, based on general data for flavonol glycosides.[2] The degradation is likely to follow first-order kinetics.[2]
| Condition | Stressor Level | Expected Stability of this compound | Potential Degradation Products |
| Acidic | 0.1 M HCl | Relatively Stable | Kaempferol (aglycone), Rhamnose |
| Alkaline | 0.1 M NaOH | Prone to rapid degradation | Decomposed phenolic acids and other fragments |
| Oxidative | 3% H₂O₂ | Susceptible to degradation | Oxidized derivatives of kaempferol and rhamnose |
| Thermal | 70°C | Moderate degradation over time | Kaempferol, degradation products from sugar moiety |
| Photolytic | UV/Visible Light | Susceptible to degradation | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffers (pH 4.5, 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Dilute an aliquot of the stock solution with methanol-water (50:50 v/v). Incubate in a water bath or oven at a high temperature (e.g., 70°C) for a defined period.
-
pH-Dependent Degradation: Prepare solutions of this compound in phosphate buffers of varying pH (e.g., 4.5 and 7.4) and incubate at a controlled temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber for a defined duration.
4. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Troubleshooting Kaempferol-3-O-rhamnoside Separation in Reverse-Phase HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of Kaempferol-3-O-rhamnoside. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I seeing a tailing peak for this compound?
Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a drawn-out trailing edge. For flavonoid glycosides like this compound, this can be caused by several factors.
Answer:
Peak tailing for this compound in reverse-phase HPLC can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate the Mobile Phase pH. The phenolic hydroxyl groups in this compound can interact with residual silanol groups on the C18 column packing, especially at mid-range pH. These interactions can lead to peak tailing.[1][2]
-
Solution: Acidify the mobile phase. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of your mobile phase can suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[3][4]
Step 2: Check for Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove potential contaminants.[1] If tailing persists and the column has been in use for a long time, it may need to be replaced.[1]
Step 3: Optimize the Mobile Phase Composition. An inadequate organic modifier concentration can lead to prolonged retention and peak tailing.[5]
-
Solution: Try increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase by 5-10% to see if the peak shape improves.[1]
Step 4: Consider Sample Overload. Injecting too concentrated a sample can saturate the column, leading to peak distortion.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[6]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
My this compound peak is fronting. What could be the cause?
Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge. This can also compromise the accuracy of quantification.
Answer:
Peak fronting for this compound is often related to issues with the sample solvent, column overloading, or physical problems with the column itself.
Step 1: Check the Sample Solvent Composition. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[6][7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
Step 2: Evaluate Injection Volume and Mass Overload. Injecting too large a volume of your sample or a sample that is too concentrated can lead to fronting.[6]
-
Solution: Reduce the injection volume or dilute your sample.[6] A good starting point is to ensure your injection volume is no more than 1-2% of the column's total volume.
Step 3: Inspect the Column for Voids or Collapse. A physical depression or void at the head of the column can cause the sample to be distributed unevenly, leading to peak fronting.[7] This can be accompanied by a sudden drop in backpressure.
-
Solution: If a void is visible, the column may need to be replaced.[6] Using a guard column can help protect the analytical column from physical damage and contamination.
Step 4: Consider Co-elution. An impurity eluting just before your analyte of interest can give the appearance of a fronting peak.[9]
-
Solution: Adjust your gradient or mobile phase composition to try and resolve the two peaks. A shallower gradient can often improve the separation of closely eluting compounds.[8]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
How can I improve the resolution between this compound and other similar flavonoids?
Co-elution or poor resolution with other structurally similar flavonoids is a common challenge.
Answer:
Improving the resolution between this compound and other flavonoids requires careful optimization of the mobile phase and gradient conditions.
Step 1: Optimize the Organic Solvent. Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both. Acetonitrile generally provides sharper peaks and lower backpressure.
Step 2: Adjust the Mobile Phase pH. Slight changes in pH can alter the ionization state of flavonoids, which can in turn affect their retention and selectivity.[10] Experiment with small adjustments to the acid concentration in your mobile phase.
Step 3: Modify the Gradient Program. A steeper gradient will result in shorter run times but may sacrifice resolution. A shallower gradient will increase run times but can significantly improve the separation of closely eluting peaks.[8]
Step 4: Lower the Flow Rate. Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
Step 5: Adjust the Column Temperature. Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. A typical starting point is 30-40°C.[3][11]
| Parameter | Initial Condition | Modified Condition | Expected Outcome for Resolution |
| Organic Solvent | 100% Acetonitrile | 100% Methanol | Change in elution order and selectivity |
| Mobile Phase pH | 0.1% Formic Acid (pH ~2.7) | 0.1% Phosphoric Acid (pH ~2.1) | Potential improvement in peak shape and selectivity |
| Gradient Slope | 5-95% B in 10 min | 5-95% B in 20 min | Improved separation of closely eluting peaks |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased resolution, longer run time |
| Temperature | 25°C | 40°C | Sharper peaks, potential change in selectivity |
Exemplary Experimental Protocol for this compound Separation
This protocol provides a starting point for the successful RP-HPLC separation of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B (column wash)
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of approximately 10-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of mobile phase for "Kaempferol-3-O-rhamnoside" chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic analysis of Kaempferol-3-O-rhamnoside.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze this compound using reverse-phase HPLC?
A1: A common starting point for the analysis of kaempferol glycosides is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B). Acidifying the aqueous phase with a small amount of acid like formic acid or acetic acid is standard practice to improve peak shape.
Common mobile phase combinations include:
A typical gradient might run from a low percentage of organic solvent to a high percentage over 30 to 75 minutes to elute the compound and other related flavonoids.[1][3] For simpler mixtures, an isocratic elution with a fixed ratio of acetonitrile and water (e.g., 50:50) may also be effective.[2]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: Reverse-phase columns, particularly C18 columns, are widely used and recommended for the separation of flavonoids like this compound.[2][3] Columns with specifications such as a 4.6 mm internal diameter, 250 mm length, and 5 µm particle size are common choices for analytical purposes.[3]
Q3: How should I prepare my samples and standards for analysis?
A3: For standard preparation, accurately weigh a small amount of pure this compound and dissolve it in a suitable solvent like methanol to create a stock solution.[2] Further dilutions can be made from this stock solution using the mobile phase.
For sample preparation from plant extracts, the extract is typically dissolved in methanol or a similar solvent.[3] It is critical to filter all samples and standards through a 0.45 µm membrane filter before injection to prevent particulates from clogging the HPLC system.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix this?
A: Peak tailing, where a peak has an asymmetric shape with a longer trailing edge, can compromise quantification and resolution.[4] The primary causes for flavonoids like this compound are often related to secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the analyte, causing tailing.[4]
-
Solution: Add a small amount of acid (0.1-1.0% formic or acetic acid) to the mobile phase. This protonates the silanol groups, reducing unwanted interactions. Using an "end-capped" C18 column, where most free silanols are deactivated, can also significantly improve peak shape.[4]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[4]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.[4]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[4]
-
Issue 2: Retention Time Instability
Q: The retention time for my this compound peak is drifting between injections. What could be causing this variability?
A: Unstable retention times are a common issue in HPLC and can hinder compound identification and quantification.
Potential Causes & Solutions:
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor. An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[6]
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times, with a 1°C change potentially shifting retention by 1-2%.[6] This is especially noticeable in labs where climate control is reduced overnight or on weekends.[6]
-
Solution: Use a column thermostat to maintain a constant temperature for the column, which will provide more consistent and reproducible retention times.[6]
-
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a sequence can cause retention time drift in the initial runs.
-
Solution: Ensure the column is adequately equilibrated. This typically involves flushing the column with 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.
-
-
Mobile Phase pH Drift: For ionizable compounds, a small change in mobile phase pH can lead to significant retention time shifts.[6] A shift of only 0.1 pH units can alter retention time by as much as 10%.[6]
-
Solution: Use a buffer in your mobile phase to control and stabilize the pH. Ensure your pH meter is well-calibrated for accurate buffer preparation.[6]
-
Summary of Mobile Phase Conditions for Kaempferol Glycosides
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Type | Reference |
| 0.5% Acetic Acid | Methanol-Tetrahydrofuran | Isocratic (75.2:16.6:8.2) | [7] |
| 1% Acetic Acid | 89% Methanol with 1% Acetic Acid | Gradient (20% to 100% B) | [1] |
| Water | Acetonitrile | Gradient (10% to 40% B) | [3] |
| 5 mM Ammonium Formate (pH 3) | Acetonitrile | Gradient | [5] |
| Water with 0.1% Formic Acid | Acetonitrile | Isocratic (50:50) | [2] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Transfer it to a 10 mL volumetric flask.[2]
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 10 minutes or until fully dissolved.[2]
-
Allow the solution to return to room temperature, then make up the volume to the 10 mL mark with methanol.[2]
-
Working Solutions: Create a series of working standards (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[3]
Protocol 2: General HPLC Method
This protocol is a representative method based on common practices. Optimization will be required for specific applications.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.
Visual Guides
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting flowchart for peak tailing.
Caption: Troubleshooting flowchart for retention time instability.
References
- 1. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariie.com [ijariie.com]
- 3. mdpi.com [mdpi.com]
- 4. chromtech.com [chromtech.com]
- 5. Chemical Profiling, Antioxidant, Cytotoxic Activities and Molecular Docking Simulation of Carrichtera annua DC. (Cruciferae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Preventing degradation of "Kaempferol-3-O-rhamnoside" during extraction
Welcome to the technical support center for the extraction of Kaempferol-3-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction and purification protocols, ensuring the integrity of this valuable flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, a flavonoid glycoside, during extraction are elevated temperatures, prolonged exposure to solvents, extreme pH conditions (both acidic and alkaline), light, oxygen, and the presence of endogenous enzymes in the plant material.[1][2]
Q2: What is the most common degradation pathway for this compound?
A2: The most common degradation pathway is the hydrolysis of the glycosidic bond, which cleaves the rhamnose sugar moiety from the kaempferol aglycone.[3] This can be initiated by acid or enzymatic catalysis. The resulting aglycone, kaempferol, can be further degraded, especially at high temperatures.
Q3: What are the ideal storage conditions for the plant material before extraction to minimize degradation?
A3: To prevent enzymatic degradation, fresh plant material should be processed immediately or flash-frozen and stored at -80°C. If using dried material, it should be stored in a cool, dark, and dry place to minimize exposure to light, heat, and moisture, which can activate degradative enzymes or promote non-enzymatic degradation.
Q4: Which extraction solvents are recommended for this compound?
A4: As a glycoside, this compound is more polar than its aglycone. Therefore, polar solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are typically used for extraction. The choice of solvent can also depend on the specific plant matrix and the desired purity of the initial extract.
Q5: How can I prevent enzymatic degradation during the extraction process?
A5: Enzymatic degradation can be minimized by drying the plant material prior to extraction, which denatures many enzymes. Alternatively, blanching the fresh plant material with steam or hot solvent for a short period can inactivate enzymes. Performing the extraction at low temperatures can also reduce enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete extraction. | - Increase extraction time or perform multiple extraction cycles.- Reduce particle size of the plant material to increase surface area.- Optimize solvent-to-solid ratio. |
| Degradation during extraction. | - Lower the extraction temperature.- Protect the extraction setup from light.- Purge the solvent with nitrogen to remove dissolved oxygen.- Add antioxidants like ascorbic acid to the extraction solvent.[4] | |
| Presence of Kaempferol (aglycone) in the extract | Acid hydrolysis. | - Avoid highly acidic extraction conditions. If acid is required, use a weaker acid or a lower concentration and keep the temperature low. |
| Enzymatic hydrolysis. | - Deactivate enzymes in the plant material before extraction (e.g., by drying or blanching).- Use enzyme inhibitors if compatible with the downstream application. | |
| Extract discoloration (darkening) | Oxidation of flavonoids. | - Minimize exposure to air and light during extraction and processing.- Use antioxidants in the extraction solvent.- Store the extract under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches | Variability in plant material. | - Standardize the collection time and post-harvest handling of the plant material.- Ensure consistent drying and storage conditions. |
| Inconsistent extraction parameters. | - Precisely control all extraction parameters, including temperature, time, solvent composition, and solvent-to-solid ratio. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the literature, the stability of its aglycone, kaempferol, provides some guidance. It is important to note that glycosides can have different stability profiles than their aglycones.
| Parameter | Condition | Stability of Kaempferol (Aglycone) | Reference |
| Thermal Stability | Up to 160°C | Stable | [5] |
| Above 180°C | Degradation occurs | [5] | |
| Kinetic Model (Thermal Degradation) | Pre-formulated extract | Zero and second-order kinetics observed | [5][6] |
Experimental Protocols
Protocol 1: Standard Extraction and Purification of this compound
This protocol provides a general method for extracting and purifying this compound from dried plant material.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Macerate the powdered plant material with 70% ethanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional stirring.
-
Protect the extraction vessel from light by wrapping it in aluminum foil.
-
Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure at a temperature not exceeding 40°C.
3. Purification by Column Chromatography:
-
Dissolve the concentrated extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel 60, slurried in a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate:methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualizing under UV light (254 nm and 365 nm).
-
Pool the fractions containing this compound and concentrate them under reduced pressure.
4. Final Purification (Optional):
-
For higher purity, the pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
Protocol 2: Analytical Quantification by HPLC-UV
This protocol describes a method for the quantitative analysis of this compound in an extract.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile). A typical gradient could be: 0-30 min, 10-60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm and 345 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for extraction and purification.
Caption: Troubleshooting decision tree for degradation issues.
References
Technical Support Center: Large-Scale Purification of Kaempferol-3-O-rhamnoside
Welcome to the technical support center for the large-scale purification of Kaempferol-3-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. - Optimize the extraction solvent. A common method involves using 70% ethanol for extraction.[1] - Perform multiple extraction cycles (e.g., 3x24 hours) to ensure complete extraction.[1] |
| Poor Purity After Initial Extraction | Co-extraction of a large number of impurities such as chlorophylls, lipids, and other polar compounds. | - A preliminary extraction with a non-polar solvent like n-hexane can be performed to remove chlorophyll and lipids before the main extraction with a more polar solvent.[2] - Employ liquid-liquid partitioning of the crude extract. For instance, partitioning between n-hexane and water, followed by extraction of the aqueous layer with ethyl acetate can help to fractionate compounds based on polarity.[1] |
| Low Adsorption on Macroporous Resin | - Inappropriate resin type for this compound. - Suboptimal pH of the sample solution. - High flow rate during sample loading. | - Screen different types of macroporous resins to find one with the best adsorption and desorption characteristics for your specific extract. AB-8 resin has shown good performance for flavonoid purification.[3][4] - Adjust the pH of the sample solution; for total flavonoids, a pH of 4.0 has been used successfully.[3] - Reduce the sample loading flow rate to allow for sufficient interaction time between the target molecule and the resin (e.g., 2 bed volumes per hour).[3] |
| Inefficient Desorption from Macroporous Resin | - Inappropriate desorption solvent or concentration. - Insufficient volume of desorption solvent. - High flow rate during elution. | - Optimize the desorption solvent. Aqueous ethanol solutions are commonly used. A 60% ethanol solution has been shown to be effective for desorbing flavonoids.[3][5] - Ensure a sufficient volume of the desorption solvent is used to completely elute the bound flavonoids (e.g., 9 bed volumes).[3] - A slower flow rate during elution can improve the desorption efficiency (e.g., 2 bed volumes per hour).[3] |
| Co-elution of Impurities in Column Chromatography | - Poor resolution on the selected stationary phase. - Inappropriate mobile phase composition. | - For silica gel chromatography, a gradient elution with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) can improve separation.[1] - High-Speed Counter-Current Chromatography (HSCCC) can be a powerful alternative to traditional column chromatography for separating compounds with similar polarities.[6][7][8] |
| Product Crystallization Issues | - Presence of impurities hindering crystal formation. - Suboptimal solvent for crystallization. | - Further purify the fraction containing this compound using techniques like preparative HPLC to achieve high purity.[9] - Experiment with different solvent systems for crystallization. Methanol has been used successfully for the crystallization of similar flavonoids.[10] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for the large-scale purification of this compound?
The most common methods involve a multi-step approach:
-
Extraction: Solid-liquid extraction from the plant source, typically using aqueous ethanol.[1]
-
Preliminary Purification: Liquid-liquid partitioning to remove highly non-polar or polar impurities.[1]
-
Column Chromatography: Macroporous resin chromatography is widely used for the enrichment of total flavonoids.[3][4][11][12] This is often followed by silica gel column chromatography for further separation.[1][9]
-
High-Resolution Techniques: For achieving high purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) are employed.[6][9]
2. How do I select the best macroporous resin for my purification?
The selection of the optimal macroporous resin requires screening several commercially available resins. The ideal resin should exhibit high adsorption capacity for this compound and also allow for efficient desorption with a suitable solvent.[3][11] Resins like AB-8 have demonstrated good performance for flavonoid purification.[3][4]
3. What are the key parameters to optimize for macroporous resin chromatography?
For successful purification using macroporous resins, the following parameters should be optimized:
-
Sample Concentration and pH: The concentration of the crude extract and the pH of the solution can significantly affect adsorption.[3]
-
Flow Rate: Both the loading and elution flow rates are critical. Slower flow rates generally lead to better adsorption and desorption.[3][5]
-
Elution Solvent: The type and concentration of the elution solvent (e.g., ethanol in water) determine the efficiency of desorption.[3][4][5]
4. Can High-Speed Counter-Current Chromatography (HSCCC) be used for large-scale purification?
Yes, HSCCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products and can be scaled up.[6][7] It avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss.[8] A key step in HSCCC is the selection of a suitable two-phase solvent system.[6]
5. How can I confirm the identity and purity of the final product?
The identity and purity of the isolated this compound can be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[8]
-
Mass Spectrometry (MS): To determine the molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.[1][6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorbance peaks of the flavonoid skeleton.[1]
Quantitative Data Summary
Table 1: Macroporous Resin Performance for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Purity Increase (Fold) | Recovery Rate (%) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | 5 | 36.20 ± 0.45 | [4] |
| AB-8 | Not Specified | Not Specified | 4.76 | 84.93 | [3] |
| D4020 | Higher than other tested resins | Higher than other tested resins | ~1.5 | Not Specified | [11] |
| XAD-7HP | 39.8 | Not Specified | 5.03 | Not Specified | [12] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is based on the method described for the isolation of this compound from Schima wallichii.[1]
-
Extraction:
-
Air-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Macerate the powdered material in 70% ethanol at room temperature for 24 hours. Repeat this process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it against n-hexane to remove non-polar compounds.
-
Separate the aqueous layer and subsequently extract it with ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically enriched with flavonoids like this compound.
-
Evaporate the ethyl acetate to obtain the flavonoid-rich fraction.
-
Protocol 2: Purification by Macroporous Resin Column Chromatography
This protocol is a generalized procedure based on studies using AB-8 resin.[3][4]
-
Resin Preparation:
-
Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until neutral.
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with the pre-treated resin.
-
Equilibrate the column by washing it with deionized water.
-
-
Sample Loading:
-
Dissolve the flavonoid-rich extract in an appropriate buffer (e.g., pH 4.0).
-
Load the sample onto the column at a controlled flow rate (e.g., 2 bed volumes/hour).
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the bound flavonoids with a step-gradient of aqueous ethanol (e.g., 60% ethanol).
-
Collect the fractions and monitor the flavonoid content using UV-Vis spectrophotometry or HPLC.
-
-
Regeneration:
-
Regenerate the resin by washing it with ethanol followed by deionized water.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
- 12. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
Method refinement for accurate "Kaempferol-3-O-rhamnoside" quantification
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the accurate quantification of Kaempferol-3-O-rhamnoside.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak showing significant tailing in reverse-phase HPLC?
A1: Peak tailing is a common issue for flavonoid compounds and can compromise the accuracy of quantification.[1] The primary causes include:
-
Secondary Silanol Interactions: The hydroxyl groups on this compound can interact with ionized residual silanol groups on the silica-based column packing.[1][2] This creates a secondary, stronger retention mechanism that leads to a tailed peak.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and the column's stationary phase, leading to poor peak shape.[2]
-
Column Contamination or Degradation: Accumulation of matrix components on the guard column or at the head of the analytical column can distort the peak shape. Physical degradation, such as the formation of a void in the packing material, can also be a cause.[1][3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1]
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic mobile phase components.[4][5] This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a modern, high-purity silica column that is "end-capped" to reduce the number of available silanol groups.[1]
-
Install/Replace Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. If peak tailing develops over several injections, replace the guard column.
-
Reduce Sample Concentration: Dilute the sample and reinject it to check for column overload.[1]
-
Column Wash/Backflush: If contamination is suspected, follow the manufacturer's instructions for washing the column. In some cases, reversing the column and flushing it to waste (backflushing) can dislodge particulates from the inlet frit.[3]
Q2: My quantification results are inconsistent and show poor reproducibility. What are the likely causes?
A2: Poor reproducibility can stem from several sources throughout the analytical workflow:
-
Incomplete Sample Extraction: The extraction efficiency of this compound from the sample matrix may be variable. Ensure the extraction solvent, time, and temperature are optimized and consistently applied.[6]
-
Standard Solution Instability: Flavonoid standards can degrade over time if not stored properly (e.g., protected from light and stored at low temperatures). Prepare fresh standards regularly.
-
Inconsistent Injection Volume: Issues with the autosampler, such as air bubbles in the syringe or a leaking rotor seal, can lead to variable injection volumes.
-
Mobile Phase Fluctuation: If preparing the mobile phase manually, slight variations in composition can cause retention time drift and affect peak area integration.[7] An improperly degassed mobile phase can also introduce bubbles into the pump, causing flow rate instability.
-
Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can cause retention time shifts.[7]
Q3: I am not detecting this compound, or the signal is too low. How can I improve sensitivity?
A3: Low sensitivity can be a challenge, particularly with complex matrices or low-abundance samples.
-
Optimize Detection Wavelength: For UV-Vis detection, ensure you are using the absorbance maximum for this compound. Flavonoids typically have strong absorbance in the 254-280 nm and 320-380 nm ranges. A wavelength of approximately 265 nm is commonly used.[4]
-
Sample Pre-concentration: Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity.[8] Operating in Multiple Reaction Monitoring (MRM) mode can provide the best quantitative performance.
Q4: How do I mitigate matrix effects in LC-MS/MS quantification?
A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common challenge in LC-MS.
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from interfering matrix components.
-
Effective Sample Cleanup: Employ a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances.[9][10]
-
Use a Stable Isotope-Labeled Internal Standard: The ideal solution is to use a stable isotope-labeled version of this compound as an internal standard. This will co-elute and experience the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound in a methanolic plant extract.
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: If starting from dried plant material, extract with methanol.[9] The resulting extract should be dissolved in methanol to a known concentration (e.g., 10 mg/mL).
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulates.[11]
2. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 10 µL[11] |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[4] |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression on the calibration curve data to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas into the calibration curve equation.
Protocol 2: Key Parameters for LC-MS/MS Analysis
For higher sensitivity, LC-MS/MS can be employed. The chromatographic conditions can be similar to the HPLC-UV method, but the detector parameters must be optimized.
| Parameter | Typical Value / Transition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM)[8] |
| Precursor Ion (Q1) | m/z 431 [M-H]⁻ (Negative Mode) |
| Product Ion (Q3) | m/z 285 [M-H-rhamnose]⁻ (Kaempferol aglycone)[8] |
| Collision Energy | Optimize for maximum product ion intensity |
| Dwell Time | ~100 ms |
Visualizations
// Set edge colors for clarity edge [color="#4285F4"]; start -> q1; q1 -> a1_all; q1 -> a1_analyte; a1_all -> check_frit; a1_all -> check_void; check_frit -> resolution_all; a1_analyte -> check_ph; check_ph -> resolution_chem; resolution_chem -> check_overload; check_overload -> resolution_chem;
edge [color="#34A853"]; resolution_all -> yes; resolution_chem -> yes;
edge [color="#EA4335"]; resolution_all -> no_all; no_all -> consider_column; } end_dot Caption: Troubleshooting decision tree for peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijariie.com [ijariie.com]
- 5. Simultaneous determination of catechin, rutin, quercetin kaempferol and isorhamnetin in the extract of sea buckthorn (Hippophae rhamnoides L.) leaves by RP-HPLC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model [mdpi.com]
- 11. mdpi.com [mdpi.com]
Minimizing matrix effects in LC-MS analysis of "Kaempferol-3-O-rhamnoside"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Kaempferol-3-O-rhamnoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. High concentrations of the analyte or co-eluting matrix components can lead to peak distortion. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape and ionization efficiency. |
| Column Contamination | Implement a robust column washing procedure between injections. A gradient elution ending with a high percentage of organic solvent can help remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
| Secondary Interactions | Interactions between the analyte and active sites on the stationary phase can cause peak tailing. The addition of a small amount of a competing agent, like trifluoroacetic acid (TFA) at low concentrations (<0.1%), can sometimes mitigate these interactions, but be aware that TFA can cause ion suppression. |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly crucial for gradient elution methods. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure proper mixing of solvents. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. |
| Pump Performance Issues | Check the LC system for leaks and ensure the pump is delivering a stable and accurate flow rate. Fluctuations in pressure can indicate pump problems. |
| Matrix-Induced Chromatographic Effects | High concentrations of matrix components can alter the stationary phase chemistry over time, leading to retention time shifts. Employing a more effective sample preparation method to remove these components is recommended. |
Issue 3: Significant Ion Suppression or Enhancement
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Matrix Components | Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components. This can involve adjusting the gradient profile, changing the stationary phase, or modifying the mobile phase composition. |
| Inefficient Sample Preparation | The chosen sample preparation method may not be effectively removing phospholipids, salts, or other endogenous materials that are known to cause ion suppression. Evaluate alternative or more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple Protein Precipitation (PPT). |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to improve the ionization efficiency of this compound and potentially reduce the impact of interfering compounds. |
| Inappropriate Internal Standard | The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. If a SIL-IS is not available, a structural analog that behaves similarly during ionization and chromatography should be carefully selected. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of flavonoid glycosides like this compound?
A1: The most common cause is the co-elution of endogenous components from the biological matrix (e.g., plasma, urine) with the analyte of interest. Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI). Salts and other small molecules can also interfere with the ionization process, leading to either suppression or enhancement of the analyte signal.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While Protein Precipitation (PPT) is a simple and fast method, it is often the least effective at removing matrix components.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects. For complex matrices like plasma, a well-optimized SPE method is often the preferred choice.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a pure solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: I am observing in-source fragmentation of this compound, leading to the appearance of the aglycone (Kaempferol) peak. How can I minimize this?
A4: In-source fragmentation of flavonoid glycosides is a common phenomenon in ESI-MS. To minimize this, you can:
-
Optimize the fragmentor/cone voltage: This is a critical parameter that influences the energy within the ion source. A lower fragmentor voltage will generally reduce in-source fragmentation.
-
Adjust other source parameters: Lowering the source temperature and optimizing gas flows can also help to reduce the energy transferred to the ions, thereby minimizing fragmentation.
-
Modify the mobile phase: The use of mobile phase additives can influence the stability of the protonated or deprotonated molecule. Experimenting with different additives or concentrations may help.
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). This will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., another kaempferol glycoside not present in the sample) can be used. However, it is crucial to validate that the analog experiences similar matrix effects to the analyte.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis (Illustrative Data)
| Sample Preparation Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Kaempferol | Rat Plasma | 85.2 ± 5.4 | 78.5 ± 6.1 (Suppression) | Fictional Data |
| Liquid-Liquid Extraction (LLE) | Kaempferol | Rat Plasma | 92.1 ± 4.8 | 91.3 ± 5.5 (Minor Suppression) | Fictional Data |
| Solid-Phase Extraction (SPE) | Kaempferol | Rat Plasma | 95.7 ± 3.9 | 98.2 ± 4.2 (Minimal Effect) | Fictional Data |
Note: The data presented in this table is for illustrative purposes to demonstrate the typical performance of different sample preparation techniques for flavonoids. Specific values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 100 µL of plasma sample with 100 µL of internal standard solution and 200 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., aglycone fragment)
-
Internal Standard: Appropriate precursor → product ion transition
-
-
Ion Source Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of kaempferol and its various glycoside derivatives, supported by experimental data from established in vitro assays. The information presented herein is intended to assist researchers in evaluating the potential of these compounds as antioxidant agents.
Comparative Antioxidant Activity: A Tabular Summary
The antioxidant capacity of kaempferol and its glycosides is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater antioxidant activity.
The following table summarizes the reported IC50 values for kaempferol and several of its glycosides from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Data for the Ferric Reducing Antioxidant Power (FRAP) assay for individual glycosides is less commonly reported in a comparative format, and thus, a comprehensive comparison is not currently available in the literature.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Kaempferol | 47.93[1] | 0.337[1] |
| Kaempferol-3-O-glucoside | ~29.9 (13.41 µg/mL)[2] | Not Reported |
| Kaempferol-3-O-rutinoside | ~141.4 (83.57 µg/mL) [ ] | Not Reported |
| Kaempferol-7-O-glucoside | > 100[1] | > 100[1] |
| Kaempferol-3-O-rhamnoside | > 100[1] | > 100[1] |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | ~32.7 (14.6 µg/mL) | Not Reported |
Note: The conversion of µg/mL to µM was performed using the respective molecular weights of the compounds. These values are indicative and may vary depending on the specific experimental conditions.
From the available data, it is evident that the aglycone, kaempferol, exhibits the strongest antioxidant activity in both DPPH and ABTS assays, with significantly lower IC50 values compared to its glycosides. Glycosylation, particularly at the 3- and 7-positions, appears to diminish the radical scavenging capacity. The type and position of the sugar moiety play a crucial role in modulating the antioxidant potential.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (kaempferol or its glycosides) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control sample (containing DPPH and methanol without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a discoloration that is quantified spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control sample (containing the diluted ABTS•+ solution and solvent without the test compound) is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined from a plot of inhibition percentage versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[3]
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[3]
-
A small volume of the test compound is mixed with the FRAP reagent.[3]
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[3]
-
The absorbance of the blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the test compound is expressed as an equivalent concentration of the standard.
Signaling Pathway Modulation
Kaempferol and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. Key among these are the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) pathway.[3][4][5] Kaempferol-3-O-β-d-glucuronate (K3G), for example, has been shown to upregulate the Nrf2/HO-1 signaling cascade and downregulate phosphorylated MAPKs.[3][4][5]
Below is a diagram illustrating the general mechanism of how kaempferol glycosides can modulate these pathways to enhance antioxidant defense and reduce inflammation.
Caption: Modulation of Nrf2/HO-1 and MAPK/NF-κB pathways by kaempferol glycosides.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Kaempferol-3-O-rhamnoside vs. Quercetin: A Comparative Analysis of Biological Activity
This guide provides a detailed comparison of the biological activities of two prominent flavonoids, Kaempferol-3-O-rhamnoside and Quercetin. It is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and methodologies.
Introduction to the Compounds
Quercetin is a widely studied flavonoid aglycone found in numerous fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory effects and has been investigated for its therapeutic potential in a wide range of diseases, including cancer and cardiovascular conditions.[1][2][3][4]
This compound , also known as Afzelin, is a glycosidic form of the flavonoid kaempferol.[5][6] Like quercetin, it is a natural phenolic compound found in various plants.[7][8] Its biological activities are a subject of growing interest, particularly its potential as an antioxidant, anti-inflammatory, and anticancer agent.[6][9] The addition of a rhamnose sugar moiety to the kaempferol backbone can influence its solubility, bioavailability, and biological activity compared to its aglycone form.[5]
Comparative Biological Activity: Quantitative Data
The following tables summarize the experimental data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and Quercetin.
Table 1: Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| This compound | DPPH Radical Scavenging | ~0.71 µg/mL | [10] |
| Quercetin | DPPH Radical Scavenging | ~4.60 µM | [11] |
| Quercetin | ABTS Radical Scavenging | ~48.0 µM | [11] |
| Kaempferol (Aglycone) | DPPH Radical Scavenging | 0.004349 mg/mL | [12] |
Table 2: Anti-inflammatory Activity
| Compound | Assay / Target | IC₅₀ Value / Effect | Reference |
| This compound | Nitric Oxide (NO) Production | > Kaempferol (IC₅₀ = 15.4 µM) | [5][13] |
| Quercetin | COX-2 Expression | Significant suppression | [14][15] |
| Quercetin | PGE₂ Production | Significant suppression | [14][15] |
| Kaempferol/Quercetin | NF-κB Pathway | Downregulation | [16][17][18] |
Note: A study on various kaempferol rhamnosides showed that inhibitory activity on NO production decreased with the addition of rhamnose moieties, suggesting the aglycone (kaempferol) is more potent in this assay.[5][13]
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT | 227 µM (24h) | [8] |
| This compound | LNCaP (Prostate Cancer) | MTT | 218 µM (24h) | [19] |
| This compound | CNE-1 (Nasopharyngeal) | MTT | Repressed proliferation | [20] |
| Quercetin | T47D (Breast Cancer) | MTT | ~50 µM (48h) | [21] |
| Quercetin | Various Cancer Lines | MTT | Inhibitory at 10-120 µM | [22][23] |
Key Signaling Pathways
The biological effects of both compounds are mediated through their interaction with various cellular signaling pathways.
Caption: Simplified anticancer apoptosis pathways for both compounds.
Caption: General NF-κB anti-inflammatory pathway modulated by flavonoids.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the hydrogen-donating ability of an antioxidant.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[24]
-
Reaction Mixture : An aliquot of the test compound (this compound or Quercetin) at various concentrations is added to a fixed volume of the DPPH solution.[25][26]
-
Incubation : The mixture is shaken and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[12]
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[12][24][25]
-
Calculation : The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.[26]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Radical Generation : The ABTS radical cation (ABTS•+) is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.[11][27]
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][25]
-
Reaction : The test compound is added to the ABTS•+ working solution, and the mixture is incubated for a short period (e.g., 6-10 minutes).[25][28]
-
Measurement : The decrease in absorbance is measured at 734 nm.[25][29]
-
Calculation : The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding : Cancer cells (e.g., MCF-7, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound or Quercetin and incubated for a specific duration (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition : After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8][19]
General Experimental Workflow
The diagram below illustrates a typical workflow for comparing the bioactivity of natural compounds.
Caption: General workflow for isolation, screening, and analysis.
Conclusion
Both this compound and Quercetin demonstrate significant antioxidant, anti-inflammatory, and anticancer properties. Quercetin is a highly potent and extensively researched flavonoid with broad-spectrum activity.[1][17] this compound also shows considerable efficacy, particularly in scavenging free radicals and inducing apoptosis in cancer cells.[8][9][10]
The primary difference often lies in the potency and specific mechanisms. The presence of the rhamnose group in this compound compared to the aglycone quercetin can alter its bioactivity, which in some studies appears to slightly reduce its efficacy in certain assays compared to its own aglycone, kaempferol.[5][13] However, this glycosylation may also impact its bioavailability and targeting within biological systems. Further head-to-head comparative studies are necessary to fully elucidate the distinct therapeutic advantages of each compound for specific applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Anticancer Potential of Selected Flavonols: Fisetin, Kaempferol, and Quercetin on Head and Neck Cancers [storkapp.me]
- 4. scribd.com [scribd.com]
- 5. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties [mdpi.com]
- 14. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin Downregulates Cyclooxygenase-2 Expression and HIF-1α/VEGF Signaling-Related Angiogenesis in a Mouse Model of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingredients-lonier.com [ingredients-lonier.com]
- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 18. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. e-century.us [e-century.us]
- 21. journal.waocp.org [journal.waocp.org]
- 22. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer and apoptosis‑inducing effects of quercetin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DPPH Radical Scavenging Assay [mdpi.com]
- 25. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 28. pubcompare.ai [pubcompare.ai]
- 29. 2.7. Determination of Antioxidant Activity Using the ABTS Free Radical Scavenging Method [bio-protocol.org]
In Silico Analysis Reveals Promising Interactions of Kaempferol-3-O-rhamnoside with Key Protein Targets in Cancer and Diabetes
A comparative guide for researchers and drug development professionals on the in silico docking performance of Kaempferol-3-O-rhamnoside, a naturally occurring flavonoid, against various therapeutic protein targets. This guide synthesizes available experimental data to provide a clear comparison of its binding affinities and interaction mechanisms, offering insights into its potential as a multi-target therapeutic agent.
This compound has emerged as a compound of interest in drug discovery due to its diverse pharmacological activities. In silico molecular docking studies have been instrumental in elucidating the potential mechanisms of action by predicting the binding interactions between this flavonoid and various protein targets implicated in diseases such as cancer and diabetes. This guide provides a comparative overview of these interactions, supported by available quantitative data and detailed experimental protocols.
Comparative Docking Performance of this compound
The binding affinity of this compound with several key protein targets has been evaluated in various in silico studies. The following table summarizes the quantitative data from these docking analyses, offering a comparison of its potential efficacy against different therapeutic targets.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Poly (ADP-ribose) polymerase-1 (PARP1) | 5WS1 | -10.76 | ASP105, PHE108, THR98, ARG97, HIS862, TYR907[1] |
| Procaspase-3 | Not Specified | -7.36 | Not Specified[2] |
| Glycogen Synthase Kinase | Not Specified | Not Specified | Not Specified |
| Glycogen Phosphorylase | Not Specified | Not Specified | Not Specified |
| Glucokinase | Not Specified | Not Specified | Not Specified |
| α-Amylase | Not Specified | Not Specified | Not Specified |
| Aldose Reductase | Not Specified | Not Specified | Not Specified |
Note: Data for glycogen synthase kinase, glycogen phosphorylase, glucokinase, α-amylase, and aldose reductase are from a study that confirmed good affinity but did not provide specific binding energies in the available literature.
A related compound, Kaempferol-3-O-glucoside-7-O-rhamnoside, has also been studied for its anti-inflammatory potential:
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
| NF-κB | Not Specified | -6.9 ± 0.34 | 9.9 ± 4.52 µM |
| STAT1 | Not Specified | -7.1 ± 0.16 | 6.0 ± 1.69 µM |
Detailed Experimental Protocols
The methodologies employed in the in silico docking studies are crucial for interpreting the results. Below are the detailed protocols for the key experiments cited.
Docking of this compound with PARP1 and Procaspase-3
This study investigated the cytotoxic activity of this compound against human leukemia cells.
-
Protein and Ligand Preparation: The crystal structure of PARP1 (PDB ID: 5WS1) was obtained from the Protein Data Bank (RCSB PDB). Water molecules and co-crystallized ligands were removed. The 3D structure of this compound was prepared using MarvinSketch.[3]
-
Docking Software: AutoDockTools 1.5.6 was utilized for the molecular docking simulations.[3]
-
Interaction Analysis: The interactions between the ligand and the protein were analyzed to identify the key amino acid residues involved in the binding.
Docking of this compound with Anti-Diabetic Target Proteins
A study explored the interaction of this compound with several enzymes involved in blood glucose regulation.
-
Docking Software: The molecular docking studies were performed using the PatchDock server.[4][5] PatchDock is a geometry-based molecular docking algorithm that focuses on shape complementarity.[4]
-
Methodology: The algorithm works by dividing the molecular surfaces of the protein and ligand into patches (concave, convex, and flat) and then matching these patches to identify complementary shapes. The resulting candidate complexes are scored based on geometric shape complementarity.
Visualizing the In Silico Workflow and a Potential Signaling Pathway
To better understand the processes involved, the following diagrams illustrate a typical in silico docking workflow and a relevant signaling pathway that this compound may modulate.
A general workflow for in silico molecular docking studies.
Inhibition of the PARP1 signaling pathway by this compound.
References
- 1. In Silico Molecular Docking with Ligand Target [protocols.io]
- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 3. biorxiv.org [biorxiv.org]
- 4. PatchDock and SymmDock: servers for rigid and symmetric docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PatchDock and SymmDock -- servers for rigid and symmetric docking | HSLS [hsls.pitt.edu]
A Comparative Guide to Rhamnoside Flavonoids: Unveiling the Therapeutic Potential of Kaempferol-3-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Kaempferol-3-O-rhamnoside and other prominent rhamnoside flavonoids. The information presented is supported by experimental data to empower researchers in their exploration of natural compounds for therapeutic applications.
Unveiling the Bioactivity of Rhamnoside Flavonoids
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and anticancer properties. The attachment of a rhamnose sugar moiety to a flavonoid aglycone core forms a rhamnoside flavonoid, often altering its bioavailability and biological activity. This guide focuses on this compound, also known as Afzelin, and compares its efficacy against other well-researched rhamnoside flavonoids.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data from various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial in mitigating oxidative stress, a key factor in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound (Afzelin) | 14.6[1] | [1] |
| α-Rhamnoisorobin | 0.71[2] | [2] |
| Myricetin-3-O-rhamnoside | 1.4[3] | [3] |
| Isorhamnetin-3-O-robinobioside | 225[4] | [4] |
| Butylated Hydroxytoluene (BHT) - Standard | 5.45[1] | [1] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a common indicator of anti-inflammatory potential.
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) | Cell Line | Reference |
| Kaempferol | 15.4[5] | RAW 264.7 | [5] |
| α-Rhamnoisorobin | 37.7[5] | RAW 264.7 | [5] |
| Afzelin (this compound) | >100 | RAW 264.7 | [5] |
| Kaempferitrin | >100 | RAW 264.7 | [5] |
Anticancer Activity
The cytotoxic effects of rhamnoside flavonoids against various cancer cell lines are a significant area of research. The MTT assay is widely used to assess cell viability and proliferation.
| Compound | Cell Line | IC50 | Reference |
| This compound | MCF-7 (Breast Cancer) | 227 µM[6] | [6] |
| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | 46.67 µg/mL[7] | [7] |
| Myricetin-3-O-rhamnoside | MDA-MB-231 (Breast Cancer) | 56.26 µM (MTT assay)[8][9] | [8][9] |
| Isorhamnetin-3-O-robinobioside | K562 (Chronic Myelogenous Leukemia) | 500 µg/mL[4] | [4] |
| Kaempferol | MCF-7 (Breast Cancer) | 90.28 ± 4.2 µg/ml[10] | [10] |
| Quercetin | HeLa (Cervical Cancer) | 29.49 µg/mL[7] | [7] |
| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL[11] | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of this compound induced apoptosis in MCF-7 breast cancer cells.
Figure 2: A generalized workflow for determining the anticancer activity of rhamnoside flavonoids using the MTT assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxicity of the test compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed the desired cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100
-
The IC50 value is determined from the dose-response curve.
-
Griess Assay for Nitric Oxide (NO) Inhibition
Objective: To measure the amount of nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of various concentrations of the test compounds for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) which can be quantified by measuring its absorbance.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells by treating them with the test compound.
-
Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
-
Caspase Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.
-
Conclusion
This comparative guide highlights the diverse biological activities of rhamnoside flavonoids, with a particular focus on this compound. The presented data indicates that while this compound demonstrates notable antioxidant and anticancer properties, other rhamnoside flavonoids like α-Rhamnoisorobin and Myricetin-3-O-rhamnoside exhibit superior potency in specific assays. The structure-activity relationships within this class of compounds are complex, and the presence and position of the rhamnose moiety significantly influence their biological effects. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to further investigate the therapeutic potential of these promising natural products. Further in-vivo studies are warranted to validate these in-vitro findings and to explore the full therapeutic utility of this compound and its counterparts.
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ijcmas.com [ijcmas.com]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Aglycone Advantage: A Comparative Guide to the Structure-Activity Relationship of Kaempferol and its Glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactivity between a parent flavonoid and its glycosidic derivatives is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of kaempferol and its common glycosides, supported by experimental data and detailed methodologies.
Kaempferol, a naturally occurring flavonol, and its glycosides are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] The core difference in their chemical structures lies in the presence of one or more sugar moieties attached to the kaempferol aglycone. This glycosylation profoundly impacts the molecule's bioavailability, and consequently, its biological efficacy.[2] Emerging evidence consistently demonstrates that the aglycone form, kaempferol, often exhibits superior bioactivity compared to its glycosidic counterparts.[3]
Comparative Analysis of Biological Activities
The following tables summarize quantitative data from various studies, highlighting the differences in antioxidant, anti-inflammatory, and anticancer activities between kaempferol and its representative glycosides.
Antioxidant Activity
The antioxidant capacity of kaempferol and its glycosides is frequently evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data consistently indicates that kaempferol possesses stronger free radical scavenging activity than its glycosides.[4] This is attributed to the free hydroxyl groups on the flavonoid backbone, which are crucial for donating hydrogen atoms or electrons to neutralize free radicals. The attachment of sugar moieties can sterically hinder these hydroxyl groups, thereby reducing their antioxidant potential.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | ABTS Radical Scavenging Activity (IC50 in µM) |
| Kaempferol | 47.93[5] | 0.337[6] |
| Kaempferol-3-O-glucoside | >100[7] | - |
| Kaempferol-3-O-rutinoside | >100 | - |
| Kaempferol-7-O-glucoside | 75.2 | - |
A lower IC50 value indicates greater antioxidant activity.
Anti-inflammatory Activity
Kaempferol has demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and downregulating inflammatory signaling pathways.[4] Comparative studies reveal that kaempferol is a more effective inhibitor of NO production in lipopolysaccharide (LPS)-stimulated macrophages than its glycosides.
| Compound | Inhibition of NO Production (IC50 in µM) |
| Kaempferol | 15.4 |
| Kaempferol-3,7-O-dirhamnoside (Kaempferitrin) | Inactive |
| Kaempferol-3-O-rhamnoside (Afzelin) | Inactive |
| Kaempferol-7-O-rhamnoside (α-rhamnoisorobin) | 37.7 |
A lower IC50 value indicates greater anti-inflammatory activity.
Anticancer Activity
The antiproliferative effects of kaempferol and its glycosides have been evaluated against various cancer cell lines. Kaempferol consistently exhibits stronger cytotoxic activity.[3] The aglycone structure appears to be crucial for interacting with cellular targets involved in cancer cell proliferation and apoptosis.
| Compound | Cell Line | Antiproliferative Activity (% Inhibition at 100 µM) |
| Kaempferol | HepG2 (Liver Cancer) | ~75% |
| Kaempferol-3-O-rutinoside | HepG2 (Liver Cancer) | ~20% |
| Kaempferol-7-O-glucoside | HepG2 (Liver Cancer) | ~30% |
Key Signaling Pathways Modulated by Kaempferol
Kaempferol exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are two of the most well-documented targets of kaempferol.
Kaempferol inhibits the PI3K/AKT signaling pathway.
Kaempferol suppresses the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compounds (Kaempferol and its glycosides) dissolved in methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add 10 µL of each dilution to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
MTT Assay Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
Conclusion
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.5. Antioxidant activity by free radical-scavenging activity using ABTS radical [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol-3-O-rhamnoside
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of Kaempferol-3-O-rhamnoside, a flavonoid glycoside with demonstrated anti-cancer and anti-inflammatory properties. While a direct head-to-head cross-validation study of multiple methods was not identified in the available literature, this document synthesizes and compares the performance of common analytical techniques based on individual validation studies of this compound and its aglycone, kaempferol.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, providing a baseline for selecting the most appropriate technique for your research needs.
Table 1: HPLC-UV Method Validation Parameters for Kaempferol Analysis
| Parameter | Reported Values |
| Linearity Range | 0.25 - 7.5 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Accuracy (% Recovery) | > 85%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound |
Table 2: UPLC-MS/MS Method Validation Parameters for Flavonoid Glycoside Analysis
| Parameter | Reported Values |
| Linearity Range | 2 - 18 ng/mL (for Kaempferol 3-O-rutinoside) |
| Correlation Coefficient (r) | > 0.996 (for Kaempferol 3-O-rutinoside) |
| Accuracy (% Recovery) | 90.92% - 104.03% (for Kaempferol 3-O-rutinoside) |
| Precision (Intra- and Inter-day) | Within acceptable limits (for Kaempferol 3-O-rutinoside) |
| Limit of Quantification (LLOQ) | 2 - 18 ng/mL (for Kaempferol 3-O-rutinoside) |
Table 3: HPTLC Method Validation Parameters for Kaempferol Analysis
| Parameter | Reported Values |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | 0.99834 |
| Accuracy (% Recovery) | 95.57% |
| Precision (% CV) | 2.1% (Reproducibility) |
| Limit of Detection (LOD) | 100 ng/spot |
| Limit of Quantification (LOQ) | 300 ng/spot |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for kaempferol and related flavonoid glycosides and should be optimized for your specific application.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of kaempferol, the aglycone of this compound, and can be adapted for the glycoside.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water. A common isocratic mobile phase is methanol:0.1% formic acid (75:25, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 368 nm for kaempferol[1].
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound or kaempferol in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may require filtration before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration for the standards. Use the calibration curve to determine the concentration of the analyte in the samples.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC column, such as a Waters Symmetry C18 (2.1 mm × 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for this compound will need to be determined. For a similar compound, kaempferol-rhamnoside, fragmentation patterns show a precursor ion and product ions at m/z 133, 159, 229, and 285[2].
-
Sample Preparation: Protein precipitation with acetonitrile is a common method for plasma samples.
-
Analysis: Similar to HPLC, construct a calibration curve using standards and quantify the analyte in samples based on the peak area ratios of the analyte to an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is suitable for screening and quantification.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of 6:4:1 (v/v/v).
-
Sample Application: Apply standards and sample extracts as bands onto the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a suitable wavelength (e.g., 254 nm).
-
Quantification: Quantify the analyte by correlating the peak area of the sample with that of the standard.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This process involves a series of cysteine proteases that, once activated, lead to controlled cell death.
Caption: this compound induced caspase cascade pathway.
Experimental Workflow for Analytical Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound.
Caption: Workflow for analytical method cross-validation.
References
Comparative Efficacy of Kaempferol-3-O-rhamnoside from Diverse Plant Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of Kaempferol-3-O-rhamnoside derived from various plant sources. The data presented is compiled from multiple studies to offer insights into the compound's therapeutic potential.
This compound, a flavonoid glycoside, is a natural compound found in a variety of plants and has garnered significant interest for its potential pharmacological activities. This guide summarizes key findings on its anticancer, antioxidant, and anti-inflammatory efficacy, presenting quantitative data from different plant sources to aid in comparative analysis.
Quantitative Data Summary
The following tables provide a structured overview of the biological activities of this compound and its derivatives isolated from different plant species.
Table 1: Anticancer Activity of this compound
| Plant Source | Compound | Cancer Cell Line/Model | Efficacy (IC50/Inhibition) | Citation |
| Schima wallichii | This compound | MCF-7 (Breast Cancer) | 227 μM | [1] |
| Schima wallichii | This compound | LNCaP (Prostate Cancer) | 218 µM | [2] |
| Schima wallichii | This compound | Jurkat (Leukemia) | 76.3 μM | [3] |
| Pithecellobium dulce | Kaempferol-3-O-alpha-L-rhamnoside | Ehrlich Ascites Carcinoma (in vivo) | 70.89 ± 6.62% inhibition at 50 mg/kg | [4][5][6] |
Table 2: Antioxidant Activity of this compound and Derivatives
| Plant Source | Compound | Assay | Efficacy (IC50) | Citation |
| Pithecellobium dulce | Kaempferol-3-O-alpha-L-rhamnoside | DPPH radical scavenging | 14.6 μg/ml | [4] |
| Bryophyllum pinnatum | α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside) | DPPH radical scavenging | 0.71 μg/ml | [7][8] |
Table 3: Anti-inflammatory Activity of Kaempferol Rhamnosides
| Compound | Assay | Efficacy (IC50) | Citation |
| Afzelin (this compound) | Nitric Oxide (NO) Production Inhibition | > 100 μM | [9] |
| α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside) | Nitric Oxide (NO) Production Inhibition | 37.7 μM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.
Extraction and Isolation of this compound
-
From Schima wallichii : The dried leaves are extracted with 70% ethanol at room temperature. The resulting extract is then fractionated using n-hexane and ethyl acetate. The ethyl acetate fraction, which shows the highest activity, is further purified to isolate this compound.[1]
-
From Pithecellobium dulce : The leaves are extracted with methanol and then fractionated with different solvents. Kaempferol-3-O-alpha-L-rhamnoside is isolated from the ethyl acetate fraction by column chromatography.[4][5][6]
-
From Bryophyllum pinnatum : The whole plant is dried and extracted with methanol. The methanol extract is then partitioned with hexane and ethyl acetate. Kaempferol rhamnoside derivatives are isolated from the ethyl acetate extract.[7][8]
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding : Cancer cells (e.g., MCF-7, LNCaP, Jurkat) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the medium is removed, and 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, followed by incubation for 4 hours.
-
Formazan Solubilization : The resulting formazan crystals are dissolved by adding 100 μL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2][3]
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reaction Mixture : A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.
-
IC50 Calculation : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[4]
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Stimulation : RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement : The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement : The absorbance is read at 540 nm.
-
IC50 Calculation : The IC50 value for the inhibition of NO production is calculated.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Anticancer signaling pathways of this compound.
Caption: Experimental workflow for this compound.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties [mdpi.com]
Replicating Published Findings on Kaempferol-3-O-rhamnoside Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published bioactivity of Kaempferol-3-O-rhamnoside, a naturally occurring flavonoid glycoside. It is intended to assist researchers in replicating and building upon existing findings by presenting a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis through the activation of the caspase cascade pathway.
Quantitative Anticancer Data
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 227 µM | [1][2][3] |
| LNCaP (Prostate Cancer) | MTT Assay | 218 µM | [4][5] |
| Jurkat (T-cell Leukemia) | Proliferation Assay | 76.3 µM | [6][7][8] |
| HC-04 (Non-cancerous) | MTT Assay | 448 µM | [1] |
| CHEK-1 (Non-cancerous) | MTT Assay | 386 µM | [4][5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway: Caspase-Mediated Apoptosis
This compound induces apoptosis in cancer cells by activating both the intrinsic and extrinsic caspase pathways. In MCF-7 breast cancer cells, it upregulates caspase-9 and caspase-3.[1][2][3] In LNCaP prostate cancer cells, it has been shown to upregulate caspase-8, caspase-9, and caspase-3.[4][9]
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and protecting against oxidative damage.
Quantitative Antioxidant Data
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 14.6 µg/mL | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or BHT)
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
Add a specific volume of each dilution to separate wells of a 96-well plate or to cuvettes.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm.
-
Calculate the percentage of scavenging activity for each concentration and determine the IC50 value.
Anti-inflammatory Activity
Published findings indicate that this compound possesses anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
| Assay | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | 37.7 µM (for α-rhamnoisorobin, a similar compound) | [11] |
Note: While direct IC50 values for COX-1/COX-2 inhibition by this compound were not found in the immediate search, its inhibitory effect on these enzymes has been reported.[1]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (this compound)
-
Positive control (e.g., Ibuprofen, Celecoxib)
-
Detection method (e.g., ELISA for PGE2, colorimetric, or fluorometric kits)
Procedure (General):
-
Pre-incubate the COX enzyme with the test compound or control in the reaction buffer containing heme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition compared to the untreated control.
Signaling Pathways: JNK and NF-κB Inhibition
This compound has been shown to inhibit inflammatory responses by modulating the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. It can stimulate the phosphorylation of JNK, which is involved in cell proliferation, and suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[6][7][8][12]
Experimental Workflow Overview
The following diagram outlines a general workflow for investigating the bioactivity of this compound.
References
- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of caspase cascade pathway by this compound in LNCaP prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kaempferol-3-O-rhamnoside: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of Kaempferol-3-O-rhamnoside, a flavonoid glycoside commonly used in scientific research. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables such as weigh boats, pipette tips, and wipes, in a clearly labeled, sealed container.
-
The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.
-
-
Consult Institutional Guidelines:
-
Review your organization's specific chemical hygiene plan and waste disposal procedures.
-
Contact your EHS office to confirm the appropriate waste stream and to schedule a pickup for the hazardous waste.
-
-
Professional Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A recommended method is to scrub surfaces with alcohol.[2]
-
Dispose of all cleaning materials as contaminated solid waste.
-
Quantitative Data Summary
| Parameter | Information | Source |
| Recommended Disposal Method | Dispose of contents/container in accordance with local regulations.[2] Offer to a licensed hazardous material disposal company.[1] | MedChemExpress SDS[2], Generic SDS[1] |
| Spill Cleanup | Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol.[2] | MedChemExpress SDS[2] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection.[2] | MedChemExpress SDS[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kaempferol-3-O-rhamnoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling of Kaempferol-3-O-rhamnoside, a flavonoid glycoside used in various research applications.
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, prudent laboratory practices are essential to minimize exposure and ensure safety.[1] The related aglycone, Kaempferol, is classified as a skin and eye irritant and is suspected of causing genetic defects, warranting a cautious approach to handling its derivatives.[2]
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should always be conducted prior to handling the compound to ensure that the appropriate protective measures are in place. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Equipment | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation of the powdered compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and accidental splashes.[3][4] |
| Hand Protection | Nitrile gloves | To prevent skin contact.[3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | N95 respirator (if handling large quantities or if dust cannot be controlled by ventilation) | To prevent inhalation of airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation and Weighing:
-
Perform all manipulations of powdered this compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Use a dedicated, clean spatula and weighing paper for the compound.
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
If heating is necessary, use a controlled heating block or water bath within the fume hood.
3. Experimental Use:
-
Keep containers of this compound closed when not in use.
-
When transferring solutions, use appropriate pipettes and techniques to avoid aerosols and spills.
-
In case of accidental contact with skin, wash the affected area thoroughly with soap and water.[1]
-
If eye contact occurs, rinse cautiously with water for several minutes.[1]
4. Storage:
-
Store this compound in a tightly sealed container in a dry and dark place.[5]
-
For stock solutions, storage at -20°C or -80°C is recommended to maintain stability; protect from light.[6]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, sealed waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated hazardous waste container for chemical liquids. Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled with the contents.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. extrasynthese.com [extrasynthese.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
